USP7-797
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H28ClN3O3S |
|---|---|
Molekulargewicht |
510.0 g/mol |
IUPAC-Name |
3-[[7-[5-chloro-3-methyl-2-[[(2R)-morpholin-2-yl]methyl]phenyl]thieno[3,2-b]pyridin-2-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C27H28ClN3O3S/c1-14-8-15(28)9-20(19(14)10-16-12-29-6-7-34-16)18-4-5-30-21-11-17(35-24(18)21)13-31-25(32)22-23(26(31)33)27(22,2)3/h4-5,8-9,11,16,22-23,29H,6-7,10,12-13H2,1-3H3/t16-,22?,23?/m1/s1 |
InChI-Schlüssel |
DUAGQCVAGBJSHT-ZUTUBDCJSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1C[C@@H]2CNCCO2)C3=C4C(=NC=C3)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl |
Kanonische SMILES |
CC1=CC(=CC(=C1CC2CNCCO2)C3=C4C(=NC=C3)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of USP7-797 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core mechanism of action for USP7-797, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in the context of cancer therapy. The document details the primary signaling pathways affected, quantitative data on its activity, and relevant experimental protocols.
Core Mechanism of Action: The USP7-MDM2-p53 Axis
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cancer progression.[1][2] The most well-characterized mechanism of USP7 in oncology involves its regulation of the MDM2-p53 tumor suppressor axis.[1][3]
Under normal conditions, USP7 removes ubiquitin tags from Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase.[3][4] This deubiquitination by USP7 stabilizes MDM2.[4][5] A stable and active MDM2 then ubiquitinates the tumor suppressor protein p53, marking it for proteasomal degradation.[3][4] This process keeps p53 levels low in healthy cells.[5] Many cancers exploit this pathway by overexpressing USP7, which leads to enhanced MDM2 stability, subsequent p53 degradation, and unchecked cell proliferation.[3][5]
This compound is a potent and selective, orally available inhibitor of USP7 with a reported IC50 of 0.5 nmol/L.[6] Its mechanism of action is centered on disrupting this cycle. By inhibiting USP7, this compound prevents the deubiquitination of MDM2.[6] This leads to the auto-ubiquitination and degradation of MDM2, causing a rapid decrease in its cellular levels.[6][7] The reduction in MDM2 allows for the accumulation and stabilization of the p53 tumor suppressor protein.[7][8] Elevated levels of active p53 can then initiate downstream signaling cascades that lead to cell cycle arrest and apoptosis, thereby exerting an anti-tumor effect.[6][7] This reactivation of the p53 pathway is considered the predominant mechanism for the anti-cancer activity of selective USP7 inhibitors.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of USP7 Inhibition in p53 Stabilization: A Technical Guide to the Core Mechanism of USP7-797
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of Ubiquitin-specific protease 7 (USP7) and its inhibition by the potent and selective small molecule, USP7-797, in the stabilization of the tumor suppressor protein p53. This document outlines the core signaling pathways, presents quantitative data on inhibitor potency, details relevant experimental protocols, and provides visual representations of the key mechanisms and workflows.
Introduction: The USP7-MDM2-p53 Axis
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1] Its levels are tightly controlled, primarily through ubiquitination by the E3 ligase Murine Double Minute 2 (MDM2), which targets p53 for proteasomal degradation.[2][3]
Ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme (DUB), plays a complex role in this pathway.[4] USP7 can remove ubiquitin tags from substrate proteins, rescuing them from degradation.[5] It has been shown to deubiquitinate and stabilize both p53 and MDM2.[1][6] However, the binding affinity of USP7 for MDM2 is significantly higher than for p53.[7] Consequently, under normal physiological conditions, USP7 preferentially deubiquitinates and stabilizes MDM2.[8] This leads to the suppression of p53 levels.[2] In many cancers, USP7 is overexpressed, contributing to the destabilization of p53 and promoting tumor progression, making it a compelling therapeutic target.[2][5]
This compound: A Potent and Selective USP7 Inhibitor
This compound is an orally bioavailable and highly selective inhibitor of USP7.[2][9] It belongs to a series of thienopyridine derivatives that act as allosteric inhibitors.[2] By potently inhibiting the deubiquitinase activity of USP7, this compound disrupts the USP7-MDM2 interaction, leading to the destabilization of MDM2 and subsequent stabilization and activation of p53.[9]
Mechanism of Action: How this compound Stabilizes p53
The primary mechanism by which USP7 inhibitors, such as this compound, lead to p53 stabilization is through the targeted degradation of MDM2. The cascade of events is as follows:
-
Inhibition of USP7 Activity : this compound binds to USP7, blocking its catalytic activity.[7]
-
MDM2 Destabilization : The inhibition of USP7 prevents the deubiquitination of MDM2. This leads to an increase in MDM2 auto-ubiquitination and its subsequent degradation by the proteasome.[10][11]
-
p53 Stabilization and Accumulation : With reduced levels of its primary E3 ligase, MDM2, p53 is no longer efficiently targeted for degradation. This results in the accumulation of p53 protein in the cell.[10][11]
-
Activation of p53 Pathway : The stabilized p53 translocates to the nucleus and activates the transcription of its target genes.[7] These include genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., PUMA and BAX), ultimately leading to anti-proliferative effects in cancer cells.[7]
This p53-dependent mechanism of action suggests that the TP53 mutational status of a cancer cell line can be a key predictor of its sensitivity to USP7 inhibition.[4][12]
Quantitative Data
The following tables summarize the potency and cellular activity of this compound and other relevant USP7 inhibitors.
Table 1: Biochemical Potency of USP7 Inhibitors
| Compound | IC₅₀ (USP7) | Assay Type |
|---|---|---|
| This compound | 0.5 nM | Biochemical Assay[9] |
| FX1-5303 | 0.29 nM | Biochemical Activity Assay[13] |
| HBX41,108 | 424 nM | Biochemical Assay[3] |
| XL177A | sub-nM | Biochemical Assay[4] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | CC₅₀ (µM) | Cancer Type |
|---|---|---|---|
| Hematological Cancers | |||
| M07e | Wild-Type | 0.2 | Hematological[9] |
| OCI-AML5 | Wild-Type | 0.2 | Hematological[9] |
| MOLM13 | Wild-Type | 0.4 | Hematological[9] |
| MM.1S | Wild-Type | 0.1 | Hematological[9] |
| Neuroblastoma | |||
| SH-SY5Y | Wild-Type | 1.9 | Neuroblastoma[9] |
| CHP-134 | Wild-Type | 0.6 | Neuroblastoma[9] |
| NB-1 | Wild-Type | 0.5 | Neuroblastoma[9] |
| p53-Mutant Cancers | |||
| H526 | Mutant | 0.5 | Cancer[9] |
| LA-N-2 | Mutant | 0.2 | Cancer[9] |
| SK-N-DZ | Mutant | 0.2 | Cancer[9] |
Core Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of USP7 inhibitors in p53 stabilization.
This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified USP7 enzyme.
-
Principle : A fluorogenic substrate, such as Ubiquitin-AMC (Ub-AMC), is used.[14] When the substrate is cleaved by active USP7, the AMC fluorophore is released, producing a fluorescent signal.[14] An inhibitor will prevent this cleavage, resulting in a reduced signal.
-
Materials :
-
Recombinant human USP7 enzyme.
-
Fluorogenic substrate (e.g., Ub-AMC).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure :
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (<1%).[14]
-
Add USP7 enzyme (e.g., to a final concentration of 167 pM) to the wells of the 384-well plate.[15]
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[15]
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately measure the fluorescence (e.g., excitation at 350 nm, emission at 460 nm) over time using a plate reader.[14]
-
Calculate the reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.
-
This assay confirms the on-target effect of the USP7 inhibitor in a cellular context by measuring the levels of key pathway proteins.[7]
-
Principle : Cells are treated with the inhibitor, and protein lysates are collected. Specific proteins (e.g., p53, MDM2, USP7, p21, and a loading control like β-actin) are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.[7][16]
-
Materials :
-
Cancer cell line of interest (e.g., MCF7, MM.1S).
-
Complete cell culture medium.
-
USP7 inhibitor (e.g., this compound).
-
Ice-cold PBS and RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p53, anti-MDM2, anti-USP7, anti-p21, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure :
-
Cell Treatment : Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of the USP7 inhibitor and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).[15]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[16]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensity relative to the loading control to determine changes in protein levels.
-
This assay measures the effect of the USP7 inhibitor on the proliferation and viability of cancer cells.
-
Principle : An MTS or CellTiter-Glo® assay is used to quantify viable cells. The MTS reagent is converted by metabolically active cells into a colored formazan product, while the CellTiter-Glo® reagent measures ATP levels as an indicator of cell viability.
-
Materials :
-
Cancer cell line of interest.
-
96-well clear or opaque tissue culture plates.
-
USP7 inhibitor stock solution.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or CellTiter-Glo® reagent.
-
Absorbance or luminescence plate reader.
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[16]
-
Cell Treatment : Treat cells with a serial dilution of the USP7 inhibitor or vehicle control.
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).[15]
-
Assay :
-
Data Analysis : Normalize the readings of treated wells to the vehicle control wells (set to 100% viability) and plot a dose-response curve to determine the CC₅₀ (half-maximal cytotoxic concentration).
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts discussed in this guide.
Caption: USP7-MDM2-p53 signaling pathway and the effect of this compound.
Caption: Experimental workflow for assessing p53 stabilization by this compound.
References
- 1. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Effects of USP7-797 on the MDM2 Degradation Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive examination of the mechanism and effects of USP7-797, a selective inhibitor of Ubiquitin-specific protease 7 (USP7), on the MDM2 degradation pathway. It details the molecular interactions, downstream cellular consequences, and the experimental methodologies used to validate these effects.
Introduction: The USP7-MDM2-p53 Axis in Oncology
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair, preventing oncogenic transformation.[1] The stability and activity of p53 are tightly controlled, primarily through a negative feedback loop with its main E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2).[1] Under normal cellular conditions, MDM2 ubiquitinates p53, targeting it for proteasomal degradation and thereby maintaining low p53 levels.[1]
Ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme (DUB), plays a pivotal role in this axis by removing ubiquitin chains from MDM2, thus protecting it from degradation.[2][3] This stabilization of MDM2 leads to enhanced p53 degradation.[4] Due to its role in suppressing p53 activity via MDM2 stabilization, USP7 is frequently overexpressed in various cancers, making it a compelling therapeutic target.[1][2] this compound is a potent and selective small-molecule inhibitor of USP7 that has demonstrated antitumor activity by modulating this pathway.[5]
The USP7-MDM2-p53 Signaling Pathway
In unstressed cells, a delicate balance is maintained between p53, MDM2, and USP7 to ensure normal cell function.
-
p53-MDM2 Feedback Loop: p53 acts as a transcription factor that can induce the expression of the MDM2 gene.[2] MDM2, in turn, binds to p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation.[1][2] This creates a continuous negative feedback loop.
-
Role of USP7: USP7 stabilizes MDM2 by cleaving ubiquitin chains from it, preventing its proteasomal degradation.[6] USP7 can also directly deubiquitinate and stabilize p53.[1] However, the binding affinity of USP7 for MDM2 is significantly higher, making the stabilization of MDM2 the predominant effect in many cancer cells.[1] Consequently, high levels of USP7 lead to stable MDM2, low levels of p53, and suppression of p53-mediated tumor suppression.[2]
Caption: The USP7-MDM2-p53 regulatory feedback loop in unstressed cells.
Mechanism of Action: this compound Inhibition
This compound is an orally available, selective allosteric inhibitor of USP7.[5][7] Its mechanism of action involves the disruption of the USP7-MDM2 interaction, which reactivates the p53 tumor suppressor pathway.
-
USP7 Inhibition: this compound binds to USP7, inhibiting its deubiquitinase activity.[5]
-
MDM2 Destabilization: Without the stabilizing effect of USP7, MDM2 undergoes auto-ubiquitination and is rapidly degraded by the proteasome.[2][6]
-
p53 Accumulation: The degradation of MDM2 prevents the ubiquitination of p53.[4] This leads to the accumulation and stabilization of p53 protein within the cell.[8]
-
Activation of p53 Target Genes: Stabilized p53 translocates to the nucleus and activates the transcription of its target genes.[1] This includes genes like CDKN1A (p21), which induces cell cycle arrest, and pro-apoptotic genes like PUMA and BAX, ultimately leading to cancer cell death.[1][5]
Caption: Mechanism of action for the USP7 inhibitor this compound.
Quantitative Data Presentation
This compound is a highly potent inhibitor of USP7. The following table summarizes key quantitative data for this compound and other well-characterized USP7 inhibitors for comparison.
| Inhibitor | Type | IC50 (USP7 Enzyme) | Cellular EC50 (p53 Accumulation) | Notes | Reference(s) |
| This compound | Allosteric Inhibitor | 0.5 nM | Low nM range | Orally available, antitumor activity in p53 WT and some mutant lines. | [5][7] |
| FX1-5303 | Inhibitor | 0.29 nM | 5.6 nM (MM.1S cells) | Potent and selective, demonstrates synergy with venetoclax. | [6] |
| P5091 | Inhibitor | 4.2 µM | Not specified | Induces MDM2 degradation, overcomes bortezomib resistance. | [2] |
| FT671 | Inhibitor | Not specified | Not specified | A well-characterized, potent, and selective USP7 inhibitor. | [1] |
| YCH2823 | Inhibitor | 49.6 nM | Not specified | Shows efficacy in both TP53 wild-type and mutant tumors. | [5] |
IC50 (Half-maximal inhibitory concentration): Concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50 (Half-maximal effective concentration): Concentration of a drug that gives half of the maximal response.
Experimental Protocols
Validating the effects of this compound requires a series of biochemical and cellular assays.
USP7 Enzymatic Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of USP7.
-
Principle: A fluorogenic substrate, such as Ubiquitin-AMC (Ub-AMC), is used.[9] When cleaved by active USP7, the AMC fluorophore is released, and fluorescence can be measured. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.[9]
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., containing 20 mM HEPES, pH 7.5).
-
Enzyme Incubation: Add recombinant human USP7 enzyme to microplate wells containing the diluted inhibitor or vehicle control (DMSO). Incubate for a defined period (e.g., 30 minutes at room temperature) to allow for binding.[1]
-
Reaction Initiation: Add the Ub-AMC substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Incubate the plate for a specific duration (e.g., 60 minutes at 30°C). Measure the fluorescence using a plate reader at an excitation/emission wavelength of 350/460 nm.[9]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Protein Degradation and Accumulation
This assay confirms the on-target effects of this compound in a cellular context by measuring changes in the levels of key pathway proteins.[1]
-
Principle: Cells are treated with the inhibitor, and protein lysates are analyzed to detect levels of MDM2, p53, and the p53 target p21. A decrease in MDM2 and a corresponding increase in p53 and p21 confirm the mechanism of action.[6]
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MM.1S, HCT116) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 4-24 hours).[6][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine relative protein levels.
-
Caption: Experimental workflow for Western Blot analysis.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
-
Principle: Assays like the MTS or CellTiter-Glo® assay quantify the number of viable cells in a culture. A reduction in cell viability upon treatment with this compound indicates cytotoxic or cytostatic effects.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control.[11]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[10]
-
Viability Measurement:
-
Data Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability) and plot a dose-response curve to determine the IC50 for cell viability.
-
Conclusion
This compound represents a potent and selective therapeutic agent that targets a critical node in the p53 regulatory network. By inhibiting USP7, it promotes the degradation of the oncoprotein MDM2, leading to the robust stabilization and activation of the p53 tumor suppressor.[5][8] This mechanism triggers p53-dependent apoptosis and cell cycle arrest in cancer cells. The in-depth understanding of this pathway and the availability of detailed experimental protocols are crucial for the continued development and evaluation of USP7 inhibitors as a promising strategy in cancer therapy, particularly for tumors retaining wild-type p53.[2][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patrinum.ch [patrinum.ch]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
USP7-797 and Its Role in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 7 (USP7) has emerged as a pivotal regulator in oncology, influencing cell cycle progression, apoptosis, and DNA damage repair. Its inhibition presents a promising therapeutic strategy for a variety of cancers. USP7-797 is a highly potent and selective, orally available inhibitor of USP7 with a reported IC50 of 0.5 nmol/L.[1] In vitro studies demonstrate that inhibition of USP7 by compounds like this compound disrupts key cellular pathways, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanisms of USP7 inhibitor-induced cell cycle arrest, supported by quantitative data from representative USP7 inhibitors, detailed experimental protocols, and visual diagrams of the core signaling pathways. While specific quantitative cell cycle distribution data for this compound is not extensively available in the public domain, the information presented herein is based on the well-documented effects of other potent USP7 inhibitors that share a common mechanism of action.
Core Mechanisms of USP7 Inhibition-Induced Cell Cycle Arrest
The inhibition of USP7 instigates cell cycle arrest through two primary, interconnected signaling pathways. The specific outcome, whether G1 or G2/M phase arrest, can be dependent on the cellular context, including the p53 status of the cancer cells.[2][3]
The p53-Dependent Pathway Leading to G1 Arrest
The most well-characterized mechanism of USP7 inhibitors involves the activation of the p53 tumor suppressor pathway.[1][4][5] Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][5]
Inhibition of USP7 by compounds such as this compound leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53.[1][6] Activated p53 then transcriptionally upregulates a host of target genes, most notably the cyclin-dependent kinase inhibitor 1 (CDKN1A), also known as p21.[7] The p21 protein binds to and inhibits cyclin-CDK complexes, primarily Cyclin E-CDK2 and Cyclin D-CDK4/6, which are essential for the G1 to S phase transition. This inhibition halts the cell cycle in the G1 phase, preventing DNA replication.
The p53-Independent Pathway and CDK1 Activation
More recent studies have uncovered a p53-independent mechanism through which USP7 inhibitors can induce cell cycle arrest and cytotoxicity.[8][9] This pathway involves the untimely and widespread activation of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of the G2/M transition.[8][9]
USP7 interacts with and supports the cytoplasmic localization of the protein phosphatase 2A (PP2A), which keeps CDK1 activity in check during the interphase.[8] Inhibition of USP7 disrupts this interaction, leading to a widespread increase in the phosphorylation of CDK1 targets throughout the cell cycle.[8][9] This premature activation of CDK1 during the S and G2 phases is genotoxic, causing DNA damage and ultimately leading to G2/M arrest or apoptosis.[2][8] This mechanism suggests that USP7 inhibitors can be effective even in cancer cells with mutated or deficient p53.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. USP7 is a novel Deubiquitinase sustaining PLK1 protein stability and regulating chromosome alignment in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. USP7 limits CDK1 activity throughout the cell cycle | The EMBO Journal [link.springer.com]
- 9. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Apoptotic Pathways Activated by USP7-797
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme, is a critical regulator of protein stability for numerous substrates involved in cell cycle progression and apoptosis. Its overexpression is correlated with poor prognosis in various cancers, making it a compelling therapeutic target. USP7-797 is a potent and selective small-molecule inhibitor of USP7 that has demonstrated significant anti-tumor activity. This document provides a detailed overview of the core apoptotic pathways activated by this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action: The p53-MDM2 Axis
The primary mechanism through which USP7 inhibition induces apoptosis is by modulating the p53-MDM2 pathway. In normal and cancerous cells, USP7 plays a dual role by deubiquitinating and thus stabilizing both the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2]
Inhibition of USP7 by this compound disrupts this balance. The loss of USP7's deubiquitinating activity leads to the rapid ubiquitination and subsequent proteasomal degradation of MDM2.[3][4] The removal of MDM2 relieves the negative pressure on p53, leading to its accumulation and stabilization.[4][5] Activated p53 then functions as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., BAX, PUMA).[5][6] This cascade of events ultimately drives the cell towards programmed cell death.[3] Consequently, the efficacy of USP7 inhibitors like this compound is most pronounced in cancer cells harboring wild-type TP53.[5]
References
- 1. Molecular recognition of p53 and MDM2 by USP7/HAUSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitination of Tip60 by USP7 determines the activity of the p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
USP7-797: A Selective Deubiquitinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that has emerged as a promising target in oncology. USP7 plays a critical role in regulating the stability of numerous proteins implicated in tumor progression and immune response.[1] Its substrates include the E3 ubiquitin ligase MDM2, a key negative regulator of the p53 tumor suppressor. By deubiquitinating and stabilizing MDM2, USP7 facilitates the degradation of p53, thereby promoting cancer cell survival.[1] Consequently, the inhibition of USP7 presents a compelling therapeutic strategy to restore p53 function and induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of USP7-797, a potent, selective, and orally bioavailable allosteric inhibitor of USP7.
Mechanism of Action
This compound is a thienopyridine derivative that acts as a non-covalent, allosteric inhibitor of USP7.[2] It binds to a pocket distinct from the catalytic site, thereby interfering with the enzyme's ability to cleave ubiquitin from its substrates.[2] The primary and most well-characterized mechanism of action of this compound involves the disruption of the USP7-MDM2-p53 axis.[1]
Inhibition of USP7 by this compound leads to the destabilization and subsequent proteasomal degradation of MDM2.[3] This reduction in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein.[3] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and apoptosis in cancer cells.[4]
While the anti-tumor effects of USP7 inhibition are predominantly linked to the activation of the p53 pathway, evidence suggests the existence of p53-independent mechanisms.[5] These may involve the destabilization of other oncogenic USP7 substrates, contributing to the inhibitor's efficacy in both p53 wild-type and some p53-mutant cancer cell lines.[5]
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions |
| Biochemical IC50 | 0.5 nM | In vitro USP7 enzymatic assay |
| Cellular CC50 (p53 wild-type) | ||
| 0.1 µM | MM.1S (Multiple Myeloma) | |
| 0.2 µM | M07e (Megakaryoblastic Leukemia) | |
| 0.2 µM | OCI-AML5 (Acute Myeloid Leukemia) | |
| 0.4 µM | MOLM13 (Acute Myeloid Leukemia) | |
| 0.5 µM | NB-1 (Neuroblastoma) | |
| 0.6 µM | CHP-134 (Neuroblastoma) | |
| 1.9 µM | SH-SY5Y (Neuroblastoma) | |
| Cellular CC50 (p53-mutant) | ||
| 0.2 µM | LA-N-2 (Neuroblastoma) | |
| 0.2 µM | SK-N-DZ (Neuroblastoma) | |
| 0.5 µM | H526 (Small Cell Lung Cancer) |
CC50: 50% cytotoxic concentration
In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| MM.1S Xenograft (NOD/SCID mice) | Multiple Myeloma (p53 wild-type) | 50 mg/kg, oral, twice daily | Effective tumor growth inhibition and prolonged survival.[2] |
| H526 Xenograft | Small Cell Lung Cancer (p53-mutant) | Not specified | Tumor growth inhibition.[6] |
Experimental Protocols
Biochemical USP7 Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of USP7.
-
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic substrate (e.g., Ubiquitin-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (this compound) and vehicle control (DMSO)
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the recombinant USP7 enzyme to each well, followed by the addition of the diluted this compound or vehicle control.
-
Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Ubiquitin-AMC to each well.
-
Immediately begin kinetic reading of the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) at regular intervals for a specified duration.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Viability Assay
This assay assesses the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom microplates
-
Luminometer
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with the diluted this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Western Blotting for Protein Expression
This technique is used to detect changes in the protein levels of USP7, MDM2, p53, and p21 following treatment with this compound.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against USP7, MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualization
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. rapt.com [rapt.com]
USP7-797: A Comprehensive Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the target specificity and selectivity profile of USP7-797, a potent and selective allosteric inhibitor of Ubiquitin-Specific Peptidase 7 (USP7). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology, drug discovery, and related fields.
Introduction
Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinating enzyme (DUB), has emerged as a critical regulator in numerous cellular processes, including the DNA damage response, epigenetic regulation, and immune surveillance. Its most well-documented role is the stabilization of the E3 ubiquitin ligase MDM2, which in turn targets the tumor suppressor p53 for proteasomal degradation.[1][2] In many cancers, the overexpression of USP7 leads to decreased p53 levels, thereby promoting tumor cell survival and proliferation. Consequently, the development of potent and selective USP7 inhibitors represents a promising therapeutic strategy.
This compound is a novel, orally bioavailable thienopyridine derivative developed by RAPT Therapeutics that has demonstrated potent and highly selective inhibition of USP7.[1] This guide summarizes the available quantitative data, details the experimental methodologies for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the biochemical potency and cellular activity of this compound and other potent, selective USP7 inhibitors.
Table 1: Biochemical Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | USP7 | 0.5 |
Data sourced from MedchemExpress.[3]
Table 2: Cellular Activity of this compound (Cell Viability, CC50)
| Cell Line | Cancer Type | p53 Status | CC50 (µM) |
| M07e | Hematological | Wild-Type | 0.2 |
| OCI-AML5 | Hematological | Wild-Type | 0.2 |
| MOLM13 | Hematological | Wild-Type | 0.4 |
| MM.1S | Hematological | Wild-Type | 0.1 |
| SH-SY5Y | Neuroblastoma | Wild-Type | 1.9 |
| CHP-134 | Neuroblastoma | Wild-Type | 0.6 |
| NB-1 | Neuroblastoma | Wild-Type | 0.5 |
| H526 | Small Cell Lung | Mutant | 0.5 |
| LA-N-2 | Neuroblastoma | Mutant | 0.2 |
| SK-N-DZ | Neuroblastoma | Mutant | 0.2 |
Data sourced from MedchemExpress.[3]
Table 3: Selectivity Profile of Potent USP7 Inhibitors
While a detailed DUB-wide panel for this compound is not publicly available, it is described as "extremely selective".[4] The selectivity of other potent USP7 inhibitors, such as XL177A, has been characterized and provides a strong indication of the achievable selectivity for this class of inhibitors.
| Compound | DUB Panel Screened | Concentration Tested | Observations |
| XL177A | 41 DUBs | 1 µM | No significant inhibition of other DUBs observed.[5] |
| FX1-5303 | 44 DUBs | 10 µM | Only USP7 was inhibited.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Potency Assay (Ubiquitin-AMC Cleavage Assay)
This assay measures the ability of an inhibitor to block the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant Human USP7 enzyme
-
This compound or other test compounds
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)[7]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Enzyme Preparation: Dilute the recombinant USP7 enzyme in assay buffer to the desired final concentration (e.g., 1 nM).[8]
-
Substrate Preparation: Dilute the Ub-AMC substrate in assay buffer to the desired final concentration (e.g., 1 µM).[9]
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound solutions to the wells of the 384-well plate. Include wells with DMSO only for the no-inhibitor control.
-
Add 5 µL of the diluted USP7 enzyme solution to all wells.
-
Mix gently and incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.[8]
-
-
Reaction Initiation: Add 10 µL of the diluted Ub-AMC substrate solution to all wells to start the reaction.[8]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.
Materials:
-
Cells cultured in opaque-walled multiwell plates (96- or 384-well)
-
This compound or other test compounds
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in opaque-walled multiwell plates at a density appropriate for the cell line and duration of the experiment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours).
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration and fit to a dose-response curve to calculate the CC50 value.
-
Western Blot for Target Engagement (p53 and MDM2)
This method is used to confirm that the inhibitor affects the USP7 pathway in cells by measuring the protein levels of p53 and MDM2.
Materials:
-
Cells treated with USP7 inhibitor
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[10]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.[11]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and MDM2 protein levels.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: The USP7-MDM2-p53 signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing the potency and cellular effects of this compound.
Logical Relationship Diagram
Caption: Logical flow from USP7 inhibition to antitumor effects.
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
The Role of USP7-797 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator of cellular processes integral to cancer progression, including the DNA Damage Response (DDR). Its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of USP7-797, a potent and selective USP7 inhibitor, and its role in modulating the DDR. We will explore its mechanism of action, summarize key preclinical data, and provide an overview of relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating USP7 inhibition as a therapeutic modality.
Introduction to USP7 and its Role in the DNA Damage Response
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of numerous proteins involved in critical cellular pathways.[1][2] One of its most well-characterized functions is the modulation of the p53 tumor suppressor pathway through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][3][4] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[2][3]
Beyond the p53 axis, USP7 is deeply integrated into the DNA Damage Response (DDR) network. It interacts with and stabilizes key proteins involved in various DNA repair pathways, including:
-
Homologous Recombination (HR): USP7 has been shown to modulate the stability of RAD18, an E3 ubiquitin ligase involved in the HR pathway.[3] Its inhibition can disrupt HR repair, leading to the accumulation of DNA damage, particularly in tumors with existing DDR defects.[3]
-
DNA Double-Strand Break (DSB) Repair: USP7 is physically associated with the MRE11-RAD50-NBS1 (MRN)-MDC1 complex, which is central to the recognition and signaling of DSBs.[5][6] USP7 deubiquitinates and stabilizes MDC1, a key mediator protein, thereby sustaining the DDR signal.[5][6]
-
Histone Ubiquitination: USP7 regulates the stability of RNF168, a critical E3 ubiquitin ligase that orchestrates histone ubiquitination at sites of DNA damage, an essential step for the recruitment of downstream repair factors like BRCA1 and 53BP1.[7][8]
Given its multifaceted role in promoting cell survival and DNA repair, USP7 has become an attractive target for cancer therapy.[1]
This compound: A Potent and Selective Inhibitor
This compound is a novel, orally bioavailable small molecule inhibitor of USP7.[1][9] It exhibits potent and selective inhibition of USP7's deubiquitinase activity.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of USP7. This leads to a cascade of downstream effects, most notably:
-
MDM2 Destabilization and p53 Activation: By inhibiting USP7, this compound prevents the deubiquitination of MDM2. This leads to the auto-ubiquitination and subsequent proteasomal degradation of MDM2. The reduction in MDM2 levels results in the stabilization and accumulation of the p53 tumor suppressor protein.[2][9] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[9]
-
Disruption of DNA Repair Pathways: As outlined in the introduction, USP7 is critical for the stability of several key DDR proteins. Inhibition of USP7 by this compound is expected to destabilize these proteins, thereby impairing the cell's ability to repair DNA damage. This can lead to the accumulation of genotoxic stress and ultimately, cell death, particularly in cancer cells which often have a higher reliance on specific DNA repair pathways.[3][10]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound across various cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (USP7) | 0.5 nM | [9] |
Table 2: Cytotoxicity of this compound in p53 Wild-Type Hematological Cancer Cell Lines
| Cell Line | Cancer Type | CC50 (µM) | Reference |
| M07e | Megakaryoblastic Leukemia | 0.2 | [9] |
| OCI-AML5 | Acute Myeloid Leukemia | 0.2 | [9] |
| MOLM13 | Acute Myeloid Leukemia | 0.4 | [9] |
| MM.1S | Multiple Myeloma | 0.1 | [9] |
Table 3: Cytotoxicity of this compound in p53 Wild-Type Neuroblastoma Cell Lines
| Cell Line | CC50 (µM) | Reference |
| SH-SY5Y | 1.9 | [9] |
| CHP-134 | 0.6 | [9] |
| NB-1 | 0.5 | [9] |
Table 4: Cytotoxicity of this compound in p53-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | CC50 (µM) | Reference |
| H526 | Small Cell Lung Cancer | 0.5 | [9] |
| LA-N-2 | Neuroblastoma | 0.2 | [9] |
| SK-N-DZ | Neuroblastoma | 0.2 | [9] |
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of USP7 Inhibition
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
USP7's Role in DNA Double-Strand Break Repair
Caption: USP7 stabilizes the MRN-MDC1 complex to promote DNA repair.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: A typical workflow for determining the cytotoxicity of this compound.
Key Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following sections outline the principles and general methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro USP7 Inhibition Assay
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified USP7 enzyme. This is typically a fluorescence-based assay that measures the cleavage of a ubiquitin-conjugated substrate.
-
General Methodology:
-
Recombinant human USP7 enzyme is incubated with a fluorogenic ubiquitin substrate (e.g., ubiquitin-rhodamine110).
-
This compound is added at various concentrations.
-
The reaction is initiated, and the increase in fluorescence, corresponding to the cleavage of the substrate by USP7, is measured over time using a plate reader.
-
The rate of reaction at each inhibitor concentration is calculated and plotted to determine the IC50 value.
-
Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[11]
-
General Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound and a vehicle control.
-
After a set incubation period (e.g., 72 hours), MTT reagent is added to each well and incubated for a few hours.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the half-maximal cytotoxic concentration (CC50) is calculated.
-
Western Blotting for Protein Expression
-
Principle: To detect and quantify the levels of specific proteins (e.g., p53, MDM2, p21) in cells following treatment with this compound.
-
General Methodology:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size via SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target protein.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.[11] Human cancer cells are implanted into immunodeficient mice, which then develop tumors that can be treated with the test compound.
-
General Methodology:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with a suspension of human cancer cells (e.g., MM.1S).[10][11]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group (e.g., via oral gavage) at specified doses and schedules. The control group receives a vehicle.[10]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for pharmacodynamic markers like p21).[10]
-
The effect of this compound on tumor growth inhibition and overall survival is determined.
-
Conclusion
This compound is a potent and selective inhibitor of USP7 with demonstrated anti-tumor activity in a range of preclinical cancer models. Its mechanism of action, centered on the activation of the p53 pathway and the disruption of DNA damage repair, provides a strong rationale for its continued investigation as a cancer therapeutic. The data presented in this guide highlight the potential of this compound to be effective in both p53 wild-type and a subset of p53-mutant cancers. Further research into combination therapies, particularly with DNA-damaging agents, may unveil synergistic effects and broaden the therapeutic applicability of USP7 inhibition. This technical guide serves as a foundational resource for scientists dedicated to advancing novel cancer treatments through the targeted inhibition of the DNA damage response.
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USP7 deubiquitinase promotes ubiquitin-dependent DNA damage signaling by stabilizing RNF168 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USP7 deubiquitinase promotes ubiquitin-dependent DNA damage signaling by stabilizing RNF168* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for USP7-797 in In Vitro Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of USP7-797, a potent and selective inhibitor of Ubiquitin-specific protease 7 (USP7), in various in vitro assays. This document details the effective concentrations of this compound, provides step-by-step experimental protocols, and visualizes key signaling pathways and workflows.
Introduction
Ubiquitin-specific protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability of numerous proteins involved in critical cellular processes. Dysregulation of USP7 has been implicated in the pathogenesis of various diseases, including cancer, making it a compelling therapeutic target. This compound is an orally bioavailable and selective inhibitor of USP7 that has demonstrated anti-tumor activity in preclinical models. It primarily exerts its effects by modulating the stability of key proteins in the p53-MDM2 pathway.[1]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies depending on the assay format and the cell type being investigated. Below is a summary of reported values.
| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |
| Biochemical Assay | IC50 | 0.5 nM | Purified USP7 enzyme | [1] |
| IC50 | 0.44 nM | Purified USP7 enzyme | [2] | |
| Cell Viability Assay | CC50 | 0.1 µM | MM.IS (p53 wild-type) | [1] |
| CC50 | 0.2 µM | M07e (p53 wild-type) | [1] | |
| CC50 | 0.2 µM | OCI-AML5 (p53 wild-type) | [1] | |
| CC50 | 0.4 µM | MOLM13 (p53 wild-type) | [1] | |
| CC50 | 0.2 µM | SK-N-DZ (p53-mutant) | [1] | |
| CC50 | 0.2 µM | LA-N-2 (p53-mutant) | [1] | |
| CC50 | 0.5 µM | H526 (p53-mutant) | [1] | |
| CC50 | 0.5 µM | NB-1 (p53 wild-type) | [1] | |
| CC50 | 0.6 µM | CHP-134 (p53 wild-type) | [1] | |
| CC50 | 1.9 µM | SH-SY5Y (p53 wild-type) | [1] |
Signaling Pathway
USP7 plays a crucial role in the regulation of the p53 tumor suppressor protein through its interaction with MDM2, an E3 ubiquitin ligase. USP7 deubiquitinates and stabilizes MDM2, which in turn targets p53 for proteasomal degradation. Inhibition of USP7 by this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound.
Experimental Workflow Overview
Protocol 1: In Vitro USP7 Enzymatic Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified USP7.
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT
-
This compound
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Enzyme and Inhibitor Pre-incubation:
-
In a 384-well plate, add the assay buffer.
-
Add the USP7 enzyme to a final concentration of approximately 5 nM.[3]
-
Add the diluted this compound or DMSO (vehicle control).
-
Incubate for 30-60 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Add the fluorogenic substrate to a final concentration of 500 nM.[3]
-
Measurement: Immediately measure the increase in fluorescence over time using a plate reader (e.g., Excitation/Emission at 350/460 nm for Ub-AMC).
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear tissue culture plates
-
MTS reagent
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should be below 0.5%.
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the absorbance values of treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the CC50 value.
-
Protocol 3: In Vitro Ubiquitination and Deubiquitination Assay
This assay assesses the effect of this compound on the ubiquitination status of a target protein, such as MDM2, by first ubiquitinating the protein and then treating it with USP7 in the presence or absence of the inhibitor.
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
E3 ligase (e.g., MDM2 for auto-ubiquitination)
-
Ubiquitin
-
ATP
-
Substrate protein (if not using auto-ubiquitinating E3)
-
Recombinant USP7
-
This compound
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 100 mM NaCl, 1 mM DTT
-
SDS-PAGE and Western blot reagents
-
Antibodies: anti-ubiquitin, anti-MDM2
Procedure:
-
Ubiquitination Reaction:
-
In a microcentrifuge tube, combine the ubiquitination buffer, E1 enzyme, E2 enzyme, E3 ligase (MDM2), ubiquitin, and ATP.
-
Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination of MDM2.
-
-
Deubiquitination Reaction:
-
To the ubiquitination reaction mixture, add recombinant USP7.
-
In parallel reactions, add serial dilutions of this compound or DMSO (vehicle control).
-
Incubate at 37°C for 30-60 minutes.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-ubiquitin antibody to visualize the polyubiquitin chains on MDM2. A decrease in the high-molecular-weight smear indicates deubiquitination. An anti-MDM2 antibody can be used to visualize the shift in molecular weight.
-
-
Data Interpretation: Inhibition of USP7 by this compound will result in the maintenance of the polyubiquitinated state of MDM2, appearing as a high-molecular-weight smear, compared to the control where USP7 removes the ubiquitin chains.
References
Application Note & Protocol: Preparation of Sterile Stock Solutions in Compliance with USP <797>
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the preparation of compounded sterile preparations (CSPs).
Introduction: United States Pharmacopeia (USP) General Chapter <797> provides the minimum standards for the compounding of sterile preparations to ensure patient safety.[1][2] These standards are designed to prevent harm to patients that could result from microbial contamination, excessive bacterial endotoxins, variability in intended strength, and the use of ingredients of inappropriate quality.[1][3] A "stock solution" in this context refers to a compounded sterile preparation that is prepared in a larger volume for use in the subsequent preparation of multiple individual doses. The preparation of any stock solution must adhere to the stringent guidelines set forth in USP <797>. This document provides a generalized protocol and key considerations for preparing sterile stock solutions in compliance with these standards.
I. Key Quantitative Data and Compliance Standards
The following tables summarize the critical quantitative parameters that must be met to ensure a sterile compounding environment and process as per USP <797>.
Table 1: Environmental Air Quality Classifications
| Compounding Area | ISO Class | Maximum Particles (≥0.5 µm/m³) |
|---|---|---|
| Primary Engineering Control (PEC) | ISO Class 5 | 3,520 |
| Buffer Area | ISO Class 7 | 352,000 |
| Ante-Area | ISO Class 8 or 7 | 3,520,000 (ISO 8) |
Source: Adapted from ISO 14644-1.[1]
Table 2: Personnel Competency and Testing Frequencies
| Test | Frequency | Requirement |
|---|---|---|
| Gloved Fingertip and Thumb Sampling | Initial (3 successful tests), then every 6 months | Zero colony-forming units (CFUs) |
| Aseptic Manipulation Competency (Media-Fill Test) | Annually (low/medium risk) or semi-annually (high risk) | No visible microbial growth after 14 days |
| Hand Hygiene and Garbing Observation | Annually | Successful completion of the entire procedure |
Source: USP <797> guidelines.[1][4]
Table 3: Beyond-Use Dating (BUD) for Compounded Sterile Stock Solutions
| Category | Storage Condition | Maximum BUD |
|---|---|---|
| Category 1 | Controlled Room Temperature (20-25°C) | ≤ 12 hours |
| Refrigerator (2-8°C) | ≤ 24 hours | |
| Category 2 | Controlled Room Temperature (20-25°C) | > 12 hours |
| Refrigerator (2-8°C) | > 24 hours |
Note: The BUD for a stock solution that has been punctured is a maximum of 12 hours if maintained in an ISO Class 5 environment.[5][6] The final assigned BUD must not exceed the stability of the drug.
II. Experimental Protocol: Preparation of a Sterile Stock Solution
This protocol outlines the fundamental steps for preparing a sterile stock solution. This is a generalized procedure and must be adapted to the specific formulation and risk level of the CSP.
1. Pre-Compounding Procedures:
-
Master Formulation Record: For any batched stock solution, a Master Formulation Record must be created. This document serves as the "recipe" and includes details such as ingredients, concentrations, equipment, and step-by-step instructions.[5]
-
Compounding Record: For every preparation, a specific Compounding Record must be completed. This record details the actual preparation, including lot numbers, expiration dates of all components, and the identities of the personnel who prepared and checked the solution.[5]
-
Personnel Garbing and Hygiene: All personnel must follow established hand hygiene and garbing procedures before entering the compounding area. This includes donning appropriate personal protective equipment (PPE) such as shoe covers, hair covers, face masks, and sterile gloves.[7]
-
Environmental Cleaning and Disinfection: Ensure that the Primary Engineering Control (PEC), such as a laminar airflow workbench or biological safety cabinet, and the surrounding buffer area have been cleaned and disinfected according to the facility's standard operating procedures (SOPs).[7]
-
Component Disinfection: All components to be introduced into the PEC, including vials, ampules, and bags, must be wiped down with a sporicidal agent or sterile 70% isopropyl alcohol (IPA).[7]
2. Aseptic Compounding Procedure:
-
Aseptic Technique: All manipulations must be performed using strict aseptic technique within the ISO Class 5 PEC to prevent microbial contamination.[1]
-
Ingredient Verification: Verify the identity and quantity of all ingredients against the Compounding Record. Check for any particulate matter or discoloration.
-
Reconstitution and Dilution: If required, reconstitute drug vials using the appropriate sterile diluent. Withdraw the necessary volume of the drug concentrate and inject it into the final container (e.g., an IV bag) containing the sterile diluent.
-
Mixing: Gently agitate the final container to ensure thorough mixing of the stock solution.
-
Inspection: Visually inspect the final preparation against a light and dark background for any particulate matter, cored vial fragments, or other defects.
3. Post-Compounding Procedures:
-
Labeling: The prepared stock solution must be clearly labeled with the drug name, concentration, date and time of preparation, the assigned BUD, storage requirements, and the initials of the compounder.
-
Quality Control: Depending on the category and risk level of the CSP, quality control measures such as sterility testing and bacterial endotoxin testing may be required.[8]
-
Documentation: Complete all required documentation in the Compounding Record.
III. Visualized Workflow and Pathways
Diagram 1: Experimental Workflow for Sterile Stock Solution Preparation
Caption: A flowchart of the key stages in preparing a sterile stock solution.
The preparation of sterile stock solutions is a critical process that demands strict adherence to the standards outlined in USP <797>. By implementing robust protocols, maintaining a controlled environment, ensuring personnel competency, and performing rigorous quality control, researchers and drug development professionals can ensure the safety and efficacy of their compounded sterile preparations. Continuous education and adherence to updated guidelines are essential for maintaining compliance and safeguarding patient health.[9][10]
References
- 1. uspnf.com [uspnf.com]
- 2. USP General Chapter 797 [usp.org]
- 3. pppmag.com [pppmag.com]
- 4. nhia.org [nhia.org]
- 5. perspectives.cps.com [perspectives.cps.com]
- 6. ashp.org [ashp.org]
- 7. wolterskluwer.com [wolterskluwer.com]
- 8. How Could USP Guidelines For Sterile Compounding Help? [qualifiedtc.com]
- 9. RxCe - Sterile Compounding and Quality Control Materials [rxce.com]
- 10. Achieving USP 797 Compliance: Essential Guidelines for Compounding Pharmacies — CleanAir Solutions [cleanroomspecialists.com]
Application Notes and Protocols for USP7-797 in a Murine Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of the selective USP7 inhibitor, USP7-797, using a subcutaneous xenograft mouse model. This document outlines the necessary procedures, from cell line selection and animal model preparation to drug administration and endpoint analysis, to assess the anti-tumor activity of this compound.
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that has emerged as a critical regulator in various cellular processes, including the p53-MDM2 tumor suppressor axis, DNA damage repair, and immune response. Its dysregulation is implicated in the progression of numerous cancers, making it a promising therapeutic target. This compound is a potent and selective inhibitor of USP7 with demonstrated anti-tumor activity in preclinical models. It has been shown to reduce MDM2 levels, thereby stabilizing p53, which can lead to cell cycle arrest and apoptosis in cancer cells.[1]
This protocol provides a detailed framework for conducting an in vivo xenograft study to assess the therapeutic potential of this compound.
Signaling Pathway of USP7 Inhibition
USP7 plays a pivotal role in the regulation of protein stability. A key function of USP7 is the deubiquitination and stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound disrupts this interaction, leading to the destabilization and degradation of MDM2. This, in turn, results in the accumulation and activation of p53, triggering downstream anti-tumor effects such as cell cycle arrest and apoptosis.
Figure 1: USP7-MDM2-p53 Signaling Pathway and the Point of Intervention by this compound.
Experimental Protocols
This section details the step-by-step methodology for conducting a xenograft study with this compound.
Animal Models and Husbandry
-
Animal Strain: Immunodeficient mice, such as athymic nude (nu/nu) mice or NOD-scid IL2Rgammanull (NSG) mice, are recommended to prevent graft rejection.[2] The choice of strain may depend on the tumorigenicity of the selected cancer cell line.
-
Age and Sex: Use 6-8 week old female mice, as they are less prone to fighting and associated injuries.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the commencement of the study.
-
Housing: House mice in sterile, filtered-air cages with access to autoclaved food and water ad libitum. All procedures should be performed in a laminar flow hood to maintain sterility.
-
Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Cell Culture and Implantation
-
Cell Lines: A variety of human cancer cell lines can be used. The selection should be based on the research question and the expression of relevant biomarkers (e.g., p53 status). Examples include:
-
H526 (Small-Cell Lung Cancer, TP53-mutant): Has been used in a this compound xenograft model.[3]
-
MM.1S (Multiple Myeloma, TP53-wild-type): A commonly used cell line for studying USP7 inhibitors.[4][5]
-
MV4-11 (Acute Myeloid Leukemia, TP53-wild-type): Another suitable cell line for USP7 inhibitor studies.[5]
-
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel Basement Membrane Matrix to a final concentration of 2 x 107 cells/mL.[6] Matrigel helps in the formation of solid tumors.
-
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject 100 µL of the cell suspension (containing 2 x 106 cells) subcutaneously into the right flank of each mouse.[6]
-
Monitor the mice for tumor growth.
-
Drug Administration
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) two to three times a week using digital calipers. Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Formulation and Dosing:
-
Vehicle: A common vehicle for oral administration of similar compounds is 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[6] For intraperitoneal injection, a formulation of DMSO, PEG300, and saline can be considered.[1] The final formulation should be sterile-filtered.
-
Dosage: A previously reported effective dose for this compound in an H526 xenograft model is 50 mg/kg, administered orally twice daily .[3] Dose-response studies may be necessary to determine the optimal dose for other cell lines.
-
-
Control Group: The control group should receive the vehicle solution following the same administration route and schedule as the treatment group.
-
Administration: Administer the formulated this compound or vehicle to the respective groups. Oral gavage is a common method for oral administration.
Endpoint Analysis and Data Collection
-
Monitoring: Throughout the study, monitor the mice for signs of toxicity, including weight loss, changes in behavior, and skin abnormalities. Body weight should be recorded at least twice a week.
-
Efficacy Endpoints: The primary efficacy endpoint is tumor growth inhibition. The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
Data Collection at Study Termination:
-
Euthanize the mice according to approved protocols.
-
Excise the tumors and record their final weight.
-
Tumors can be flash-frozen in liquid nitrogen for pharmacodynamic analysis or fixed in formalin for histopathological examination.
-
-
Pharmacodynamic Analysis (Optional): To confirm the on-target activity of this compound, a satellite group of mice can be used. Tumors can be harvested at specific time points after the last dose (e.g., 2-4 hours) and analyzed by Western blot for the levels of USP7 downstream targets such as MDM2, p53, and p21.[5]
Quantitative Data Summary
The following table summarizes quantitative data from preclinical in vivo studies of USP7 inhibitors.
| Parameter | This compound[3] | FX1-5303[5] | FX1-5303[5] |
| Cancer Model | H526 (Small-Cell Lung Cancer) | MM.1S (Multiple Myeloma) | MV4-11 (Acute Myeloid Leukemia) |
| Animal Model | Athymic Nude Mice | Not Specified | Not Specified |
| Dosing Regimen | 50 mg/kg | 30 mg/kg | 30 mg/kg and 40 mg/kg |
| Dosing Frequency | Twice Daily | Twice Daily | Twice Daily |
| Administration Route | Oral | Oral | Oral |
| Treatment Duration | Not Specified | 24 Days | 24 Days |
| Primary Outcome | Tumor Growth Inhibition, Prolonged Survival | 95% Tumor Growth Inhibition | 68% and 72% Tumor Growth Inhibition |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the this compound in vivo xenograft model protocol.
Figure 2: Experimental Workflow for the this compound In Vivo Xenograft Model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer Cell Line Efficacy Studies [jax.org]
- 3. scispace.com [scispace.com]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Monitoring p53 Activation Upon USP7 Inhibition with USP7-797
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. The stability and activity of p53 are tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Ubiquitin-specific protease 7 (USP7) deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53.[1][2] Inhibition of USP7 presents a promising therapeutic strategy to reactivate p53 in cancer cells. USP7-797 is a potent and selective inhibitor of USP7 with an IC50 of 0.5 nmol/L.[3] By inhibiting USP7, this compound leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2][3]
These application notes provide a detailed protocol for performing a Western blot to analyze the activation of p53 following treatment of cancer cells with this compound.
Signaling Pathway and Experimental Workflow
The inhibition of USP7 by this compound disrupts the USP7-MDM2-p53 regulatory axis, leading to the activation of p53. The signaling cascade and the general experimental workflow for its analysis by Western blot are depicted below.
Caption: USP7-p53 Signaling Pathway.
Caption: Western Blot Workflow for p53 Activation.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from a Western blot experiment investigating the effects of this compound on p53 pathway proteins. The values are illustrative and may vary depending on the cell line and experimental conditions.
| Target Protein | Treatment Group | Expected Fold Change (vs. DMSO) | Rationale |
| p53 | This compound | 2 - 5 fold increase | Inhibition of USP7 leads to MDM2 degradation, thus stabilizing p53.[2][4] |
| Phospho-p53 (e.g., Ser15) | This compound | 1.5 - 4 fold increase | Increased p53 levels lead to its activation via phosphorylation.[4] |
| MDM2 | This compound | 0.2 - 0.5 fold decrease | USP7 inhibition promotes auto-ubiquitination and degradation of MDM2.[2][4] |
| p21 (CDKN1A) | This compound | 3 - 8 fold increase | p21 is a downstream target of activated p53 and a key mediator of cell cycle arrest. |
| GAPDH/β-actin | This compound | No significant change | Used as a loading control to ensure equal protein loading. |
Experimental Protocol: Western Blot for p53 Activation
This protocol details the steps for analyzing the protein levels of p53, MDM2, and p21 in cancer cells treated with this compound.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116, MCF7)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-p53
-
Anti-phospho-p53 (e.g., Ser15)
-
Anti-MDM2
-
Anti-p21
-
Anti-GAPDH or Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 0.1 to 1 µM is a recommended starting point.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the loading control (GAPDH or β-actin).
-
References
Application Notes and Protocols for Cell Viability Assay with USP7-797 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes such as DNA repair, cell cycle progression, and apoptosis.[1][2][3] USP7's regulatory function extends to key proteins in cancer-related pathways, including the tumor suppressor p53 and its negative regulator, MDM2.[1][4][5] Overexpression of USP7 has been observed in a variety of cancers and is often correlated with poor prognosis, making it an attractive therapeutic target.[1][3]
USP7-797 is a potent and selective inhibitor of USP7.[3][6] By inhibiting USP7, this compound disrupts the deubiquitination of MDM2, leading to its degradation. This, in turn, stabilizes and activates p53, resulting in cell cycle arrest and apoptosis in cancer cells.[6] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using a common in vitro assay.
Signaling Pathway of USP7 Inhibition
The primary mechanism of action for USP7 inhibitors like this compound involves the modulation of the p53-MDM2 pathway. USP7 normally removes ubiquitin from MDM2, an E3 ubiquitin ligase, thereby stabilizing it.[4] MDM2 then targets the tumor suppressor protein p53 for ubiquitination and subsequent proteasomal degradation.[4] Inhibition of USP7 by this compound leads to the destabilization and degradation of MDM2.[6] This allows for the accumulation and activation of p53, which can then transcriptionally activate target genes to induce cell cycle arrest and apoptosis.[6]
Caption: USP7-MDM2-p53 Signaling Pathway and the Effect of this compound.
Quantitative Data Summary
The following table summarizes the reported half-maximal cytotoxic concentrations (CC50) of this compound in various cancer cell lines. These values can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | p53 Status | CC50 (µM) |
| M07e | Hematological | Wild-Type | 0.2 |
| OCI-AML5 | Hematological | Wild-Type | 0.2 |
| MOLM13 | Hematological | Wild-Type | 0.4 |
| MM.IS | Hematological | Wild-Type | 0.1 |
| SH-SY5Y | Neuroblastoma | Wild-Type | 1.9 |
| CHP-134 | Neuroblastoma | Wild-Type | 0.6 |
| NB-1 | Neuroblastoma | Wild-Type | 0.5 |
| H526 | Small Cell Lung Cancer | Mutant | 0.5 |
| LA-N-2 | Neuroblastoma | Mutant | 0.2 |
| SK-N-DZ | Neuroblastoma | Mutant | 0.2 |
| Data sourced from MedchemExpress.[6] |
Experimental Protocols
Cell Viability Assay using Tetrazolium-Based Reagents (e.g., MTT, MTS, XTT)
This protocol outlines the determination of cell viability upon treatment with this compound using a tetrazolium reduction assay. Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the amount of formazan is proportional to the number of viable cells.[7][8][9]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Tetrazolium-based cell viability reagent (e.g., MTT, MTS, or XTT)
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized solubilizing buffer)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram:
Caption: Experimental Workflow for Cell Viability Assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete growth medium to the desired seeding density (empirically determined for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete growth medium from a concentrated stock solution. A common starting point for a dose-response curve is a high concentration (e.g., 50-100 µM) followed by serial dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.[10]
-
-
Viability Measurement:
-
For MTS/XTT Assay: Add 20 µL of the MTS or XTT reagent to each well. Incubate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[7][10]
-
For MTT Assay: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 1-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[7][8]
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (media only) from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Cell Viability Assay using ATP-Based Luminescence (e.g., CellTiter-Glo®)
This method quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.[9][11][12] The assay involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration.[11]
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates (for luminescence assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the tetrazolium-based assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7][10]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7][10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a plate reader (luminometer).
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (media only) from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. Microplate-Based Cell Viability Assays Using Absorbance, Fluorescence, or Luminescence Detection [fishersci.com]
Application Notes and Protocols for High-Throughput Screening of USP7 Inhibitor USP7-797
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in the regulation of protein stability and function. It is involved in numerous key cellular processes, including the p53-MDM2 tumor suppressor pathway, DNA damage repair, epigenetic regulation, and immune response. The dysregulation of USP7 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target for drug discovery. Inhibition of USP7 can lead to the destabilization of oncogenic proteins and the stabilization of tumor suppressors, offering a promising strategy for cancer therapy.
USP7-797 is a potent and selective, orally available inhibitor of USP7 with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.[1][2] Its mechanism of action involves the reduction of MDM2 levels, which in turn leads to the stabilization and activation of the p53 tumor suppressor, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][3] These application notes provide detailed protocols for the use of this compound in a high-throughput screening (HTS) campaign to identify and characterize novel USP7 inhibitors.
Signaling Pathways Involving USP7
USP7 is a key regulator in multiple signaling pathways. Its inhibition can have profound effects on cellular homeostasis and disease progression. A simplified representation of the p53-MDM2 pathway regulated by USP7 is depicted below.
Caption: USP7-p53-MDM2 Signaling Pathway.
Data Presentation: Quantitative Comparison of USP7 Inhibitors
The following table summarizes the biochemical potency of this compound and other known USP7 inhibitors. This data is essential for comparing the efficacy of newly identified compounds from a high-throughput screen.
| Compound | Assay Type | IC50/EC50 | Reference |
| This compound | Biochemical Assay | 0.5 nM | [1][3] |
| This compound (RAPT41) | Biochemical Assay | 0.44 nM | [2] |
| FT671 | Ubiquitin-Rhodamine Assay | 52 nM (USP7CD), 69 nM (USP7C-term) | [3] |
| P5091 | Ub-CHOP reporter assay | 4.2 µM | [4] |
| GNE-6776 | Biochemical Assay | 1.34 µM | [5] |
Experimental Protocols
A typical high-throughput screening campaign to identify novel USP7 inhibitors involves a primary biochemical screen followed by secondary assays to confirm activity and determine selectivity.
High-Throughput Screening (HTS) Campaign Workflow
Caption: High-Throughput Screening Workflow for USP7 Inhibitors.
Primary Biochemical High-Throughput Screening Assay: Ubiquitin-AMC Cleavage
This protocol describes a fluorescence-based assay to measure the enzymatic activity of USP7 through the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials and Reagents:
-
Recombinant human USP7 enzyme
-
Ubiquitin-AMC substrate (Ub-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
This compound (as a positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
Experimental Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the test compounds and this compound in DMSO in a separate plate.
-
Transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well assay plates.
-
-
Enzyme Preparation:
-
Dilute the recombinant USP7 enzyme to the desired working concentration (e.g., 1-5 nM) in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Reaction:
-
Add 10 µL of the diluted USP7 enzyme solution to each well of the 384-well plate containing the pre-spotted compounds.
-
As controls, include wells with enzyme and DMSO (negative control, 100% activity) and wells with Assay Buffer and DMSO but no enzyme (positive control for inhibition, 0% activity).
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the Ub-AMC substrate solution by diluting it in Assay Buffer to the final desired concentration (e.g., 100-500 nM). The optimal concentration should be at or near the Km of the enzyme for the substrate.
-
Initiate the enzymatic reaction by adding 10 µL of the Ub-AMC substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence signal versus time curve.
-
Normalize the data using the negative (enzyme + DMSO) and positive (no enzyme) controls:
-
% Inhibition = 100 * (1 - (V₀_compound - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme))
-
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess the quality of the HTS assay by calculating the Z' factor for each plate:
-
Z' = 1 - (3 * (SD_DMSO + SD_no_enzyme)) / |Mean_DMSO - Mean_no_enzyme|
-
A Z' factor ≥ 0.5 indicates an excellent assay suitable for HTS.[4]
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for utilizing this compound in a high-throughput screening campaign to discover and characterize novel inhibitors of USP7. The detailed biochemical assay protocol, coupled with robust data analysis procedures, will enable researchers to efficiently identify promising lead compounds for further development in the field of cancer therapeutics and other diseases where USP7 is a key target. Careful optimization of assay conditions and adherence to quality control metrics are paramount for the success of any HTS campaign.
References
Application of USP7-797 in Neuroblastoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of USP7-797, a potent and selective inhibitor of Ubiquitin-specific Protease 7 (USP7), in the context of neuroblastoma (NB) research. Neuroblastoma, a common pediatric malignancy, often presents therapeutic challenges, particularly in high-risk cases.[1][2] Targeting the ubiquitin-proteasome system, specifically USP7, has emerged as a promising therapeutic strategy.[1][3] High expression of USP7 in neuroblastoma is associated with poor patient outcomes.[4][5]
Mechanism of Action
The primary anti-tumor activity of USP7 inhibitors, including this compound, in neuroblastoma is mediated through the reactivation of the p53 tumor suppressor pathway.[1][3] In many neuroblastoma cell lines with wild-type p53, the p53 downstream function is intact, making its reactivation a viable therapeutic approach.[4][5] USP7 normally deubiquitinates and stabilizes Mouse Double Minute 2 Homolog (MDM2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][3]
Inhibition of USP7 by this compound disrupts this process, leading to the auto-ubiquitination and subsequent degradation of MDM2.[3][6] The reduction in MDM2 levels allows for the accumulation and stabilization of p53.[3][6] Activated p53 can then transcriptionally activate target genes involved in apoptosis and cell cycle arrest, ultimately leading to tumor cell death.[3][6]
Beyond the p53 pathway, USP7 inhibition has also been shown to impact other key oncogenic proteins in neuroblastoma, such as Enhancer of Zeste Homolog 2 (EZH2) and N-Myc, leading to their destabilization and degradation.[3][7]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the cytotoxic effects of this compound on various neuroblastoma cell lines. The half-maximal cytotoxic concentration (CC50) values demonstrate the potency of this inhibitor.
| Cell Line | p53 Status | CC50 (µM) | Reference |
| SH-SY5Y | Wild-Type | 1.9 | [6] |
| CHP-134 | Wild-Type | 0.6 | [6] |
| NB-1 | Wild-Type | 0.5 | [6] |
| LA-N-2 | Mutant | 0.2 | [6] |
| SK-N-DZ | Mutant | 0.2 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound in neuroblastoma research.
Cell Viability Assay (AlamarBlue)
This assay quantitatively measures cell proliferation and viability.
Materials:
-
Neuroblastoma cell lines
-
96-well cell culture plates
-
This compound
-
AlamarBlue Cell Viability Reagent
-
Fluorescence or absorbance microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C.[3]
-
Add 10 µL of AlamarBlue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm, or absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-Glo 3/7)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Neuroblastoma cell lines
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo 3/7 Assay Reagent
-
Luminometer
Protocol:
-
Seed neuroblastoma cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with 50 µL of this compound at the desired concentration or vehicle control.
-
Incubate for 48 hours at 37°C.[3]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as USP7, MDM2, p53, and markers of apoptosis.
Materials:
-
Neuroblastoma cell lysates (treated with this compound or vehicle)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-PARP, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze band intensities, normalizing to a loading control like GAPDH.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: USP7-797 Inhibitor Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with USP7 inhibitors, particularly USP7-797.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.
Issue 1: Decreased or complete loss of this compound efficacy in cancer cell lines after an initial response.
-
Question: Our cancer cell line, which was initially sensitive to this compound, has developed resistance and no longer responds to the inhibitor at previously effective concentrations. What are the potential mechanisms for this acquired resistance?
-
Answer: The primary clinically observed mechanism of acquired resistance to USP7 inhibitors like this compound is the emergence of specific mutations within the USP7 gene itself. The most well-documented of these is the V517F mutation .[1][2]
-
Mechanism of V517F Mutation: Structural analyses have shown that the V517F mutation occurs in the binding pocket of the USP7 inhibitor.[1][2] The substitution of valine (V) with the bulkier phenylalanine (F) at position 517 alters the conformation of this pocket, leading to steric hindrance.[1][2] This change significantly reduces the binding affinity between the USP7 enzyme and the inhibitor.[1][2]
-
Troubleshooting Steps:
-
Sequence the USP7 gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify mutations in the USP7 gene, paying close attention to the region around codon 517.
-
Test next-generation inhibitors: If the V517F mutation is confirmed, consider testing next-generation USP7 inhibitors that are designed to overcome this specific resistance mechanism.[1][2]
-
Evaluate other potential mutations: While V517F is the most common, other mutations in the inhibitor binding pocket could also confer resistance. A substitution with the bulkier side chain V517Y has also been shown to reduce binding affinity and inhibitor efficacy.[1][2] Conversely, substitutions with smaller side chains like V517G, V517A, and V517I do not significantly impact binding affinity.[1][2]
-
-
Issue 2: Unexpected upregulation of oncogenic pathways following USP7 inhibition.
-
Question: We are treating our cancer cell lines with a USP7 inhibitor and, while we see some expected downstream effects like p53 stabilization, we also observe an unexpected increase in the expression of the oncoprotein c-Myc. What could be causing this?
-
Answer: Recent studies have revealed a compensatory mechanism that can be activated upon USP7 inhibition, leading to the upregulation of another deubiquitinase, USP22.[3][4][5]
-
Mechanism of USP22 Upregulation: Inhibition of USP7 can lead to the transcriptional upregulation of USP22.[3][4] This may be due to the desuppression of the transcriptional activity of SP1, which is promoted by USP7 inhibition.[3]
-
Downstream Effects of USP22: Increased USP22 expression can, in turn, activate downstream oncogenic signaling pathways, including the upregulation of c-Myc.[3] This can potentially counteract the anti-cancer effects of USP7 inhibition and contribute to therapeutic resistance.[3][4]
-
Troubleshooting Steps:
-
Monitor USP22 and c-Myc levels: Use immunoblotting or qRT-PCR to assess the expression levels of USP22 and c-Myc in your USP7 inhibitor-treated cells.
-
Consider dual inhibition: If you observe a significant upregulation of USP22 and c-Myc, a combination therapy targeting both USP7 and USP22 may be a more effective strategy.[3][4][5] Knockout of USP22 in cancer cells has been shown to enhance their sensitivity to USP7 inhibitors.[3][4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for USP7 inhibitors?
A1: USP7 is a deubiquitinating enzyme that removes ubiquitin from various protein substrates, thereby protecting them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, MDM2 is destabilized and degraded, leading to the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[6][7]
Q2: Is the efficacy of USP7 inhibitors dependent on the p53 status of the cancer cells?
A2: The anti-cancer activity of many USP7 inhibitors is predominantly p53-dependent.[7] Upregulation of p53 transcriptional targets is a key cellular effect of selective USP7 inhibition.[7] Consequently, cancer cell lines with hotspot mutations in the TP53 gene are often less sensitive to these inhibitors.[7] Therefore, the TP53 mutational status is a critical biomarker for predicting the response to USP7 inhibition.[7]
Q3: Are there other resistance mechanisms to USP7 inhibitors besides mutations in the drug-binding site?
A3: While direct mutation of the inhibitor binding pocket is a primary mechanism, upregulation of bypass pathways is another important consideration. As detailed in the troubleshooting guide, the upregulation of USP22 upon USP7 inhibition can activate downstream oncogenic pathways and potentially limit the therapeutic efficacy.[3][4] While drug efflux pumps are a common mechanism of multidrug resistance in cancer, there is currently limited specific evidence implicating them in resistance to USP7 inhibitors.[8][9][10][11]
Quantitative Data Summary
Table 1: In Vitro Efficacy of USP7 Inhibitors in Parental vs. Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Resistance Factor (RF) | Reference |
| CHP-212 | This compound | Mean ± SD (nM) | Mean ± SD (nM) | Calculated | [2] |
| CHP-212 | FT671 | Mean ± SD (nM) | Mean ± SD (nM) | Calculated | [2] |
| CHP-212 | GNE-6640 | Mean ± SD (nM) | Mean ± SD (nM) | Calculated | [2] |
Note: Specific IC50 values are not provided in the search results, but the dose-response curves and resistance factors are mentioned as having been determined.[2]
Key Experimental Protocols
1. Generation of USP7 Inhibitor-Resistant Cell Lines
-
Objective: To generate cell lines with acquired resistance to a USP7 inhibitor for subsequent mechanistic studies.
-
Methodology:
-
Culture the parental cancer cell line (e.g., CHP-212) in standard growth medium.
-
Continuously expose the cells to the USP7 inhibitor (e.g., this compound) at a concentration equivalent to the IC50 value.
-
Gradually increase the concentration of the inhibitor in a stepwise manner as the cells adapt and resume proliferation.
-
Continue this process for several months until the cells can proliferate in the presence of a significantly higher concentration of the inhibitor compared to the parental cells.
-
Isolate and expand the resistant cell population.
-
Confirm the resistant phenotype by performing cell viability assays and comparing the IC50 values to the parental cell line.
-
2. Cell Viability Assay (SRB Assay)
-
Objective: To determine the cytotoxic effects of USP7 inhibitors and calculate IC50 values.
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the USP7 inhibitor for a specified period (e.g., 5 days).
-
After the treatment period, fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with sulforhodamine B (SRB) solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.[2]
-
3. USP7 Gene Sequencing for Mutation Analysis
-
Objective: To identify potential mutations in the USP7 gene that may confer inhibitor resistance.
-
Methodology:
-
Isolate genomic DNA from both the parental and resistant cell lines.
-
Design primers to amplify the coding regions of the USP7 gene, particularly the region containing the inhibitor-binding pocket (including codon 517).
-
Perform polymerase chain reaction (PCR) to amplify the target regions.
-
Purify the PCR products.
-
Perform Sanger sequencing of the purified PCR products.
-
Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.
-
Visualizations
Caption: The USP7-p53 signaling pathway and the effect of a USP7 inhibitor.
Caption: Mechanism of V517F mutation-induced resistance to USP7 inhibitors.
Caption: Compensatory upregulation of USP22 upon USP7 inhibition.
References
- 1. USP7 V517F mutation as a mechanism of inhibitor resistance | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 8. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 11. Tackling drug resistance with efflux pump inhibitors: from bacteria to cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting USP7-797 Insolubility in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the USP7 inhibitor, USP7-797, in cell culture media. The following information is designed to help troubleshoot and resolve common challenges to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What is causing this?
A1: This is a frequent issue with many small molecule inhibitors, including USP7 inhibitors, which are often hydrophobic.[1] While this compound dissolves well in an organic solvent like dimethyl sulfoxide (DMSO), its low aqueous solubility can cause it to precipitate when introduced into the aqueous environment of cell culture media.[2][3] The drastic reduction in DMSO concentration upon dilution is insufficient to keep the hydrophobic compound in solution.[1]
Q2: Why is it critical to ensure this compound is fully dissolved in my experiments?
A2: If the inhibitor is not completely dissolved, its effective concentration in the experiment will be lower than intended. This can lead to inaccurate and non-reproducible results, such as an underestimation of its potency (e.g., IC50 values).[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO.[4] It is advisable to prepare a high-concentration stock (e.g., 10-100 mM) to minimize the volume of DMSO added to your cell culture.[3]
Q4: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A4: It is strongly discouraged to dissolve this compound or similar hydrophobic inhibitors directly in purely aqueous solutions.[2][4] This will likely lead to poor dissolution and an inaccurate final concentration. The standard and recommended procedure is to first create a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium.[2]
Q5: How does this compound work, and why is its solubility important for its mechanism of action?
A5: this compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme.[5] USP7 plays a crucial role in regulating the stability of several proteins involved in cancer, most notably MDM2, which is a negative regulator of the p53 tumor suppressor.[2][6] By inhibiting USP7, this compound leads to the degradation of MDM2, which in turn stabilizes and activates p53, promoting anti-tumor effects like cell cycle arrest and apoptosis.[2][5] For this compound to effectively inhibit USP7 within the cell, it must be in a soluble form to be bioavailable.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture media, consider the following troubleshooting steps:
Initial Troubleshooting Steps
| Troubleshooting Step | Recommendation | Rationale |
| Optimize Final DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[1] However, for some poorly soluble compounds, a slightly higher but still tolerated DMSO concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][4] | A higher percentage of the organic co-solvent can help maintain the solubility of the hydrophobic compound.[2] |
| Gentle Warming and Sonication | After dilution, gently warming the solution to 37°C and/or sonicating it for a few minutes can help redissolve the precipitate.[2][4][7] | These methods can provide the energy needed to overcome the insolubility of the compound in the aqueous medium. |
| Stepwise Dilution | Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of serum-containing medium or a buffer/DMSO mixture. Then, add this intermediate dilution to the final culture volume.[1] | Serum proteins can help to bind and solubilize the inhibitor.[1] |
| Increase Mixing | Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.[1][7] | This prevents localized high concentrations of the inhibitor that are more prone to precipitation.[1] |
Advanced Solubilization Techniques (for very low final DMSO concentrations, e.g., <0.1%)
| Technique | Description |
| Use of Surfactants | Incorporating a low percentage of a biocompatible surfactant like Tween-80 (e.g., 5%) or Cremophor EL can help create a stable microemulsion.[2] |
| Complexation with Cyclodextrins | Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in water.[2] A common method involves diluting the DMSO stock into a saline solution containing 20% SBE-β-CD.[2] |
Quantitative Data Summary
This compound Properties
| Parameter | Value | Reference |
| IC50 | 0.5 nmol/L | [5] |
| Molecular Weight | Varies by salt form, check supplier information | N/A |
Solubility of Similar USP7 Inhibitors
| Compound | Solvent | Solubility | Reference |
| USP7-IN-8 | DMSO | 83.33 mg/mL (239.86 mM) | [4][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[4]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[3]
-
Thaw a vial of your this compound DMSO stock solution.
-
Perform a serial dilution of the DMSO stock in pre-warmed culture media.[3] Add the compound dropwise while gently vortexing the media.[3]
-
For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM DMSO stock to 1 mL of medium.
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Add the final working solution to your cells immediately to prevent precipitation.[2]
Protocol 3: Small-Scale Solubility Test
-
Prepare a serial dilution of your this compound DMSO stock in your complete cell culture medium in a 96-well plate.[3] Start from your desired highest working concentration.
-
Incubate the plate at 37°C for a few hours.[1]
-
Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).[1]
-
For a more quantitative assessment, you can measure the absorbance at 600 nm. An increase in absorbance indicates precipitation.[3]
-
The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.[3]
Visualizations
Signaling Pathway of USP7 Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Troubleshooting Insolubility
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. benchchem.com [benchchem.com]
potential off-target effects of USP7-797
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using USP7-797, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). Our goal is to help you anticipate, identify, and mitigate potential experimental issues, including off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is an orally bioavailable, selective, and potent inhibitor of USP7 with a reported IC50 of 0.5 nmol/L.[1] The primary on-target effect of this compound is the inhibition of USP7's deubiquitinase activity. This leads to the destabilization of key USP7 substrates. A well-characterized pathway affected is the MDM2-p53 axis. By inhibiting USP7, this compound causes the degradation of MDM2, which in turn leads to the stabilization and accumulation of the p53 tumor suppressor protein.[1][2] This accumulation of p53 can induce cell cycle arrest and apoptosis.[1]
Figure 1. On-target signaling pathway of this compound.
Q2: What are potential off-target effects and why are they a concern with USP7 inhibitors?
Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target. While this compound is reported to be highly selective, it's crucial to consider potential off-target effects for several reasons:
-
Misinterpretation of Data: A biological phenotype might be incorrectly attributed to USP7 inhibition when it is, in fact, caused by the modulation of an off-target protein.[3]
-
Irreproducible Results: Off-target effects can vary between cell lines or experimental systems, leading to inconsistent findings.[3]
-
Cellular Toxicity: Unintended interactions can lead to unexpected cytotoxicity, which can confound the interpretation of experimental results.[3]
The development of highly selective USP7 inhibitors has been challenging due to the conserved structural features of the catalytic domain across the deubiquitinase (DUB) family.[4] Therefore, cross-reactivity with other DUBs is a potential concern.
Q3: I'm observing a phenotype that doesn't seem to be p53-dependent. Could this be an off-target effect?
While the p53 pathway is a major downstream effector of USP7 inhibition, USP7 has numerous other substrates involved in various cellular processes, including DNA damage repair, epigenetic regulation, and immune responses.[4][5][6] Therefore, a p53-independent phenotype does not automatically indicate an off-target effect. It could be an on-target effect mediated by other USP7 substrates such as FOXO4, PTEN, or N-Myc.[4][7]
However, if the observed phenotype is inconsistent with known USP7 functions, it is prudent to investigate the possibility of off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent results or weaker-than-expected on-target effects (e.g., no change in MDM2 or p53 levels).
This guide will help you systematically troubleshoot experiments where this compound does not produce the expected on-target effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Compound Concentration | Perform a dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and measure the levels of MDM2 and p53 by Western blot. | You should observe a concentration-dependent decrease in MDM2 and an increase in p53 levels. This will help you determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Line Specificity | The cellular context, including the expression levels of USP7 and its substrates, can influence the response to this compound. Consider the p53 status of your cell line. | In p53 wild-type cells, USP7 inhibition is expected to stabilize p53. In p53-mutant or null cells, the effects will be mediated by other USP7 substrates. |
| Compound Integrity | Ensure that the compound has been stored correctly and has not degraded. If possible, verify the compound's activity using a biochemical assay. | Proper storage and handling are crucial for maintaining the potency of the inhibitor. |
| Experimental Timeline | The kinetics of MDM2 degradation and p53 accumulation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration. | You should observe a temporal relationship, with MDM2 degradation preceding p53 accumulation. |
Problem 2: Suspected off-target effect.
If you observe a phenotype that is not consistent with the known functions of USP7, the following workflow can help you determine if it is an on-target or off-target effect.
Figure 2. Workflow for investigating suspected off-target effects.
Experimental Protocols
Protocol 1: Use of an Orthogonal USP7 Inhibitor
-
Rationale: A structurally unrelated inhibitor of the same target is unlikely to share the same off-target profile.[3] Reproducing the phenotype with a different USP7 inhibitor strengthens the evidence for an on-target effect.
-
Methodology:
-
Select a validated, structurally distinct USP7 inhibitor (e.g., GNE-6776 or a covalent inhibitor like XL177A).
-
Perform a dose-response experiment with the orthogonal inhibitor to determine its optimal concentration in your system.
-
Treat your cells with the optimal concentration of the orthogonal inhibitor and assess whether the phenotype of interest is reproduced.
-
Protocol 2: Genetic Knockdown/Knockout of USP7
-
Rationale: Genetic approaches to reduce or eliminate USP7 protein provide the most definitive way to confirm that a phenotype is on-target.[3]
-
Methodology:
-
Use siRNA or shRNA to transiently knock down USP7 expression. Alternatively, use CRISPR/Cas9 to generate a stable USP7 knockout cell line.
-
Validate the knockdown/knockout efficiency by Western blot.
-
Assess whether the genetic perturbation recapitulates the phenotype observed with this compound.
-
-
Interpretation:
-
If the phenotype is replicated in the USP7 knockdown/knockout cells, it is highly likely to be an on-target effect.
-
If the phenotype is not observed after genetic depletion of USP7, it strongly suggests that the effect seen with this compound is off-target.[3]
-
Summary of this compound Properties
| Parameter | Value | Reference |
| Target | Ubiquitin-Specific Protease 7 (USP7) | [1] |
| IC50 | 0.5 nmol/L | [1] |
| Binding Mode | Non-covalent, binds to a pocket similar to FT671 | [8] |
| Reported On-Target Cellular Effects | Reduction of MDM2 levels, stabilization of p53, cell cycle arrest, apoptosis. | [1] |
| Reported Cytotoxicity (CC50) | ||
| p53 wild-type blood cancer cell lines | 0.1 - 0.4 µM | [1] |
| p53 wild-type neuroblastoma cell lines | 0.5 - 1.9 µM | [1] |
| p53-mutant cancer cell lines | 0.2 - 0.5 µM | [1] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 6. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7 V517F mutation as a mechanism of inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing USP7-797 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of USP7-797 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] The primary mechanism of action involves the inhibition of USP7's deubiquitinating activity. This leads to the destabilization and subsequent degradation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][4][5] The reduction in MDM2 levels results in the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[1][3][6]
Q2: In which cancer models has this compound shown in vivo efficacy?
A2: this compound has demonstrated in vivo antitumor activity in both p53 wild-type and p53 mutant cancer models.[7][8] It has been shown to effectively inhibit tumor growth and prolong survival in a dose-dependent manner in xenograft models of multiple myeloma (MM.1S) and small-cell lung cancer (H526).[2][6][9]
Q3: What is a recommended starting dose for this compound in mouse xenograft models?
A3: Based on published preclinical studies, a recommended starting dose for this compound is 50 mg/kg, administered orally twice daily (BID).[6] This dosage regimen was found to be highly efficacious in a multiple myeloma (MM.1S) xenograft model in NOD/SCID mice.[6] However, dose optimization studies are crucial for each specific cancer model and animal strain.
Q4: What are the known substrates of USP7 that could be relevant to my study?
A4: Besides MDM2 and p53, USP7 has multiple other substrates that play roles in cancer development and antitumor immunity.[6][10] These include proteins involved in DNA damage repair, epigenetic regulation, and oncogenic signaling pathways.[6][10] Some notable substrates include MYCN, PIM2, DNMT1, and UHRF1.[6] Therefore, USP7 inhibitors can suppress tumor growth through various p53-dependent and independent pathways.[7][8]
Troubleshooting Guide
Issue 1: I am observing significant body weight loss in my mice treated with this compound.
-
Possible Cause: The dose of this compound may be too high for the specific animal strain or cancer model, leading to toxicity. In a long-term xenograft study with a 50 mg/kg twice-daily oral dosing, dose-dependent body weight loss was observed in a fraction of the mice.[6]
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose or the frequency of administration. For example, switch from twice-daily to once-daily dosing.
-
Dosing Holidays: Introduce brief "dosing holidays" (e.g., 1-2 days without treatment) to allow the animals to recover. This strategy has been shown to be effective in managing weight loss while maintaining treatment efficacy.[6]
-
Supportive Care: Ensure adequate hydration and nutrition for the animals.
-
Monitor Hematological Parameters: As some USP7 inhibitors have been noted to cause decreases in blood counts, monitoring these parameters may be advisable.[11]
-
Issue 2: I am not observing the expected tumor growth inhibition.
-
Possible Causes:
-
Suboptimal Dosage: The dose may be too low to achieve a therapeutic concentration in the tumor tissue.
-
Pharmacokinetic Issues: The formulation or route of administration may not be optimal, leading to poor bioavailability. This compound is noted for its oral bioavailability.[2]
-
Model Resistance: The specific cancer cell line used in the xenograft model may be resistant to USP7 inhibition. Resistance can emerge through mutations in the USP7 binding pocket (e.g., V517F).[10][12]
-
p53 Pathway Status: While this compound has shown efficacy in both p53 wild-type and mutant models, the sensitivity can vary.[6][8]
-
-
Troubleshooting Steps:
-
Dose Escalation: If tolerated, consider a dose escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose.
-
Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after dosing to assess target engagement. Measure the levels of downstream biomarkers such as p53 and p21. An increase in p21 levels in tumors has been used as a marker of USP7 inhibition and p53 pathway activation in vivo.[6]
-
Confirm Cellular Sensitivity: Re-evaluate the in vitro sensitivity of your cancer cell line to this compound using cell viability assays.
-
Combination Therapy: Consider combining this compound with other agents. USP7 inhibitors have been shown to potentiate the activity of PIM and PI3K inhibitors, as well as DNA-damaging agents.[6][9]
-
Quantitative Data Summary
Table 1: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | p53 Status | CC50 (µM) |
| M07e | Hematological | Wild-Type | 0.2 |
| OCI-AML5 | Hematological | Wild-Type | 0.2 |
| MOLM13 | Hematological | Wild-Type | 0.4 |
| MM.1S | Hematological | Wild-Type | 0.1 |
| SH-SY5Y | Neuroblastoma | Wild-Type | 1.9 |
| CHP-134 | Neuroblastoma | Wild-Type | 0.6 |
| NB-1 | Neuroblastoma | Wild-Type | 0.5 |
| H526 | Small Cell Lung Cancer | Mutant | 0.5 |
| LA-N-2 | Neuroblastoma | Mutant | 0.2 |
| SK-N-DZ | Neuroblastoma | Mutant | 0.2 |
Data sourced from MedchemExpress.[1]
Table 2: Example In Vivo Dosing Regimens for USP7 Inhibitors
| Compound | Cancer Model | Mouse Strain | Dosage | Route | Reference |
| This compound | MM.1S | NOD/SCID | 50 mg/kg, twice daily | Oral | [6] |
| USP7-055 | MM.1S | NOD/SCID | 50 and 100 mg/kg, daily | Oral | [6] |
| FX1-5303 | MM.1S | Not Specified | 30 mg/kg, twice daily | Oral | [5] |
| FX1-5303 | MV4-11 (AML) | Not Specified | 30 and 40 mg/kg, twice daily | Oral | [5] |
| OAT-4828 | B16F10 (Melanoma) | Not Specified | 50 and 100 mg/kg, twice daily | Oral | [11] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture: Culture the selected cancer cell line (e.g., MM.1S) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old). Allow a one-week acclimatization period.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., sterile PBS or Matrigel mixture).
-
Inject the cell suspension (e.g., 5-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Prepare the this compound formulation for oral gavage. The vehicle will depend on the compound's solubility characteristics (consult the supplier's datasheet).
-
Administer this compound (e.g., 50 mg/kg) and vehicle according to the planned schedule (e.g., twice daily).
-
-
Efficacy and Tolerability Monitoring:
-
Continue to measure tumor volume throughout the study.
-
Monitor animal body weight and general health daily as indicators of toxicity.
-
-
Study Endpoint and Sample Collection:
-
The study may be terminated when tumors in the control group reach a maximum allowed size or after a fixed duration.
-
At the endpoint, euthanize the animals and excise the tumors.
-
Tumor weight can be recorded as a primary efficacy endpoint.
-
A portion of the tumor tissue can be snap-frozen for pharmacodynamic analysis (e.g., Western blot for p53, p21) or fixed in formalin for immunohistochemistry.
-
Protocol 2: Western Blot for Pharmacodynamic Biomarkers
This protocol is for detecting changes in protein levels (e.g., p53, p21) in tumor tissue following this compound treatment.
-
Protein Extraction:
-
Homogenize frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Visualizations
Caption: USP7-p53 signaling pathway and the mechanism of this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP7 V517F mutation as a mechanism of inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with USP7-797
Welcome to the technical support center for USP7-797. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this selective USP7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, orally available inhibitor of Ubiquitin-specific Protease 7 (USP7) with an IC50 of 0.5 nmol/L.[1] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin from substrate proteins, thereby preventing their degradation by the proteasome.[2][3][4] A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[5][6] By inhibiting USP7, this compound leads to the destabilization of MDM2, which in turn leads to the accumulation and increased activity of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][5][7]
Q2: Are the effects of this compound strictly dependent on p53 status?
While the p53-dependent mechanism is well-characterized, evidence suggests that USP7 inhibitors can also exert anti-tumor effects through p53-independent pathways.[8] This is because USP7 has numerous substrates involved in various cellular processes, including DNA damage repair, epigenetic regulation, and other signaling pathways.[2][9][10] Therefore, cancer cell lines with mutant or null p53 may still exhibit sensitivity to this compound.[1]
Q3: I am not observing the expected increase in p53 levels after treatment with this compound. What could be the cause?
Several factors could contribute to this observation:
-
Cell Line Specificity: The response to USP7 inhibition can be cell-line specific. Ensure your cell line has a functional p53 pathway.
-
Compound Inactivity: The inhibitor may have degraded. It is recommended to prepare fresh stock solutions in high-quality, anhydrous DMSO and store them properly.[8]
-
Suboptimal Concentration or Treatment Duration: The effective concentration and treatment time can vary. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.[8]
-
Experimental Error: Issues with cell health, passage number, or technical aspects of the Western blot can lead to inconsistent results.[8]
Q4: I am observing significant cytotoxicity at low concentrations of this compound, even in my control cells. What should I do?
This could be due to DMSO toxicity, especially if your cell line is particularly sensitive.[8] It is crucial to maintain a consistent and low percentage of DMSO across all treatments and controls. If the problem persists, consider lowering the final DMSO concentration.
Q5: Could acquired resistance be a factor in my experiments?
Yes, acquired resistance to USP7 inhibitors can occur. A known mechanism of resistance to this compound is a mutation in the USP7 gene, specifically the V517F mutation, which can cause steric hindrance and reduce the binding affinity of the inhibitor.[11]
Troubleshooting Guides
Problem 1: Weaker than Expected or Inconsistent On-Target Effects (e.g., no change in p53 or MDM2 levels)
This guide will help you systematically troubleshoot experiments where this compound does not produce the expected on-target effects.
Logical Flow for Troubleshooting Inconsistent On-Target Effects
Caption: Troubleshooting workflow for inconsistent on-target effects of this compound.
Detailed Steps:
-
Verify Compound Integrity:
-
Action: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.
-
Rationale: The compound may have degraded due to improper storage or handling.[8]
-
Validation: Test the new stock on a positive control cell line known to be sensitive to USP7 inhibition.
-
-
Optimize Experimental Conditions:
-
Action: Perform a dose-response experiment to determine the IC50 in your specific cell line. Also, conduct a time-course experiment to identify the optimal treatment duration.
-
Rationale: The biochemical IC50 may not directly translate to cellular potency, and the time required to observe effects can vary between cell lines.[12]
-
-
Confirm Target Engagement:
-
Assess Pathway Integrity:
-
Action: Ensure that the p53-MDM2 pathway is functional in your cell line.
-
Rationale: If the pathway is compromised, you may not observe the expected downstream effects on p53 and MDM2.
-
-
Investigate Off-Target Effects or Resistance:
Problem 2: Unexpected Phenotype or Suspected Off-Target Effects
If you observe a phenotype that is not consistent with the known mechanism of USP7 inhibition, it may be due to off-target effects.
Potential Off-Target Pathways to Investigate:
-
Upregulation of USP22: Inhibition of USP7 has been shown to cause an upregulation of USP22, another deubiquitinase implicated in cancer. This could be a compensatory mechanism.[12][14][15]
-
Polo-like kinase 1 (PLK1): USP7 can stabilize PLK1, a key regulator of mitosis. Inhibition of USP7 may lead to PLK1 degradation and mitotic defects.[12]
-
Forkhead box M1 (FOXM1): USP7 can deubiquitinate and stabilize the oncogenic transcription factor FOXM1.[12]
Experimental Workflow to Validate Off-Target Effects
Caption: Workflow to differentiate between on-target and off-target effects.
Data Presentation
Table 1: Quantitative Data for this compound and Other USP7 Inhibitors
| Inhibitor | IC50 | Assay Type | Cell Line(s) | Notes |
| This compound | 0.5 nM | Biochemical | - | Potent and orally available. [1][16] |
| 0.1 µM | Cell-based (CC50) | MM.IS | p53 wild-type | |
| 0.2 µM | Cell-based (CC50) | M07e, OCI-AML5, LA-N-2, SK-N-DZ | p53 wild-type and mutant | |
| 0.4 µM | Cell-based (CC50) | MOLM13 | p53 wild-type | |
| 0.5 µM | Cell-based (CC50) | H526, NB-1 | p53 mutant and wild-type | |
| 0.6 µM | Cell-based (CC50) | CHP-134 | p53 wild-type | |
| 1.9 µM | Cell-based (CC50) | SH-SY5Y | p53 wild-type | |
| Usp7-IN-8 | 1.4 µM | Biochemical (Ub-Rho110) | - | Selective over USP47 and USP5.[17][18] |
| P5091 | ~2.0 - 19.7 µM | Cell-based (IC50) | LNCaP, PC-3 | Prostate cancer cell lines.[19] |
| FT671 | 0.052 µM | Biochemical (USP7cd) | - | - |
Note: IC50 and CC50 values are context-dependent and can vary based on the assay, cell line, and experimental conditions.
Experimental Protocols
Western Blot for p53 and MDM2 Levels
Objective: To determine the effect of this compound on the protein levels of p53 and MDM2.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control (DMSO) for the predetermined optimal time.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Develop the blot using an ECL substrate and visualize the chemiluminescence with an imaging system.[12]
-
Analysis: Quantify the band intensities and normalize the levels of p53 and MDM2 to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to USP7 in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at a saturating concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.[12]
-
Heating: Aliquot the cell suspension and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]
-
Cell Lysis: Lyse the cells by freeze-thawing.[12]
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.[12]
-
Western Blot: Collect the supernatant containing the soluble proteins and perform a Western blot using an antibody specific for USP7.[12]
-
Analysis: In vehicle-treated samples, the amount of soluble USP7 will decrease with increasing temperature. If this compound binds to and stabilizes USP7, there will be more soluble USP7 at higher temperatures compared to the control.[12]
Signaling Pathways
USP7-MDM2-p53 Signaling Pathway
Caption: The canonical USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A review of deubiquitinases and thier roles in tumorigenesis and development [frontiersin.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. USP7 V517F mutation as a mechanism of inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: USP7 V517F Mutation and USP7-797 Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the USP7 enzyme, specifically focusing on the V517F mutation and the efficacy of the inhibitor, USP7-797. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the USP7 V517F mutation?
The USP7 V517F mutation is a clinically relevant mutation that has been identified as a primary cause of acquired resistance to the USP7 inhibitor, this compound.[1][2] This mutation occurs within the binding pocket of the inhibitor, leading to reduced efficacy.
Q2: How does the V517F mutation affect the efficacy of this compound?
Structural analyses indicate that the substitution of valine (V) with the bulkier phenylalanine (F) at position 517 (V517F) alters the conformation of the inhibitor-binding pocket.[1][2] This change results in steric hindrance, which significantly reduces the binding affinity of this compound and other inhibitors that share a similar binding mode.[1][2] Consequently, cell lines harboring the V517F mutation exhibit substantial resistance to USP7 inhibition.[1][2]
Q3: Does the V517F mutation affect the catalytic activity of the USP7 enzyme itself?
No, the V517F mutation has been shown to have a minimal impact on the intrinsic deubiquitinase activity of USP7.[2] The mutant enzyme retains its ability to cleave ubiquitin from its substrates, such as ubiquitin-AMC.[3] The primary effect of the mutation is the specific disruption of inhibitor binding.
Q4: Are other USP7 inhibitors affected by the V517F mutation?
Yes, cross-resistance has been observed with other non-covalent USP7 inhibitors that bind to the same allosteric pocket as this compound, such as FT671 and GNE-6640.[1][2][3]
Q5: What are the downstream signaling effects of USP7 inhibition by this compound in sensitive cells?
In sensitive cells, this compound treatment leads to the stabilization of key tumor suppressor proteins. By inhibiting USP7, the degradation of its substrate, the E3 ubiquitin ligase MDM2, is promoted.[4][5][6][7] This, in turn, leads to the stabilization and accumulation of the p53 tumor suppressor protein, resulting in cell cycle arrest and apoptosis.[4][5][8] USP7 inhibition can also lead to the degradation of other oncoproteins like N-Myc and affect DNA repair pathways.[2][6]
Troubleshooting Guides
Problem 1: Reduced or no efficacy of this compound in our cell line.
Possible Cause 1: Pre-existing or acquired USP7 V517F mutation.
-
How to diagnose:
-
Sanger Sequencing: Sequence the exon 14 of the USP7 gene to check for the G2170>T nucleotide change, which results in the V517F amino acid substitution.[2]
-
Next-Generation Sequencing (NGS): If performing broader genomic analysis, check for the presence of the V517F mutation.
-
-
Suggested Solution:
-
If the V517F mutation is confirmed, this compound and other inhibitors with a similar binding mechanism will likely be ineffective.
-
Consider screening for next-generation USP7 inhibitors that are designed to overcome this resistance mechanism.[1]
-
Possible Cause 2: Poor compound stability or cellular uptake.
-
How to diagnose:
-
LC-MS/MS Analysis: Measure the intracellular concentration of this compound to confirm it is reaching its target.
-
-
Suggested Solution:
-
Ensure proper storage and handling of the this compound compound.
-
Optimize treatment conditions, such as incubation time and concentration.
-
Possible Cause 3: Cell line is inherently resistant to p53-mediated apoptosis.
-
How to diagnose:
-
Suggested Solution:
-
If the p53 pathway is defective, the anti-proliferative effects of this compound may be diminished. Consider investigating p53-independent effects of USP7 inhibition.
-
Problem 2: Inconsistent results in our biochemical (in vitro) inhibition assay.
Possible Cause 1: Impure or inactive recombinant USP7 enzyme.
-
How to diagnose:
-
Suggested Solution:
-
Source high-purity, active recombinant USP7.
-
Ensure proper storage conditions for the enzyme.
-
Possible Cause 2: Interference from the test compound.
-
How to diagnose:
-
Fluorescence Interference: Run a control reaction with the compound but without the enzyme to see if the compound itself is fluorescent at the assay wavelengths (Excitation/Emission ~350/460 nm for AMC).[11]
-
-
Suggested Solution:
-
If there is interference, consider using an orthogonal assay format, such as a TR-FRET or AlphaLISA-based assay.[11]
-
Data Presentation
Table 1: In Vitro Efficacy of USP7 Inhibitors against Wild-Type and V517F Mutant USP7
| Compound | Target | IC50 (nM) | Fold Change (V517F vs. WT) | Reference |
| This compound | Wild-Type USP7 | Data not specified | \multirow{2}{}{Significant increase} | [3] |
| V517F Mutant USP7 | Data not specified | [3] | ||
| FT671 | Wild-Type USP7 | Data not specified | \multirow{2}{}{Significant increase} | [3] |
| V517F Mutant USP7 | Data not specified | [3] | ||
| GNE-6640 | Wild-Type USP7 | Data not specified | \multirow{2}{*}{Significant increase} | [3] |
| V517F Mutant USP7 | Data not specified | [3] |
Note: While the exact IC50 values for the mutants were not provided in the source, a significant reduction in inhibition was reported.
Table 2: Cellular Efficacy of USP7 Inhibitors in Parental vs. Resistant Cell Lines
| Cell Line | Compound | IC50 (µM) | Resistance Factor | Reference |
| CHP-212 (Parental) | This compound | ~0.1 | - | [1] |
| CHP-212 (Resistant) | This compound | >10 | >100 | [1] |
| CHP-212 (Parental) | FT671 | Data not specified | - | [1] |
| CHP-212 (Resistant) | FT671 | Data not specified | Significant increase | [1] |
Experimental Protocols
Protocol 1: Generation of USP7 Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture CHP-212 cells in standard growth medium.
-
Drug Treatment: Expose the cells to a high concentration of this compound (e.g., 10 µM) for 5 days.
-
Recovery: Remove the drug-containing medium and allow the cells to recover in fresh, drug-free medium.
-
Repeat Cycles: Repeat the drug treatment and recovery cycle for a total of 5 cycles.
-
Selection of Resistant Clones: Isolate single-cell clones (e.g., by limiting dilution) that are able to proliferate in the presence of this compound.
-
Confirmation of Resistance: Determine the IC50 values of this compound and other USP7 inhibitors for the resistant clones and compare them to the parental cell line using a cell viability assay (e.g., SRB assay).[1]
Protocol 2: In Vitro USP7 Inhibition Assay (Fluorogenic)
-
Reagents:
-
Recombinant human USP7 (catalytic domain, wild-type or V517F mutant)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Ubiquitin-AMC substrate
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
-
Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the test inhibitor at various concentrations.
-
Add the recombinant USP7 enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the Ubiquitin-AMC substrate.
-
Measure the increase in fluorescence (Excitation: ~350 nm, Emission: ~460 nm) over time using a fluorescence plate reader.
-
Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the inhibitor concentration.[3][11][12]
-
Protocol 3: Western Blot for USP7 Pathway Analysis
-
Cell Treatment: Seed cells (e.g., parental and V517F mutant) and treat with various concentrations of the USP7 inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against USP7, p53, p21, Rad18, DNMT1, UHRF1, and a loading control (e.g., GAPDH or β-actin).[3]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: USP7-MDM2-p53 Signaling Pathway and Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. USP7 V517F mutation as a mechanism of inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. amsbio.com [amsbio.com]
Technical Support Center: Minimizing USP7-797 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with the USP7 inhibitor, USP7-797, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7) with sub-nanomolar potency.[1] Its primary mechanism of action involves the inhibition of USP7, a deubiquitinating enzyme. This leads to a reduction in the levels of MDM2, a key negative regulator of the p53 tumor suppressor protein. The subsequent stabilization and increased activity of p53 can trigger cell cycle arrest and apoptosis in cancer cells.[2]
Q2: What are the potential toxicities associated with USP7 inhibitors in animal models?
Q3: What is a recommended starting dose for this compound in in vivo studies, and has it been shown to be well-tolerated?
A3: In a xenograft model of small cell lung cancer (H526), this compound administered orally at a dose of 50 mg/kg twice daily was reported to be well-tolerated.[1] However, the maximum tolerated dose (MTD) has not been publicly established. It is crucial to perform a dose-range finding study in the specific animal model and strain being used to determine the optimal therapeutic window and identify any potential dose-limiting toxicities.[5]
Q4: How can I formulate this compound for oral administration in animal models?
A4: A common formulation for oral administration of this compound involves creating a solution or suspension. A published protocol suggests the following preparation for a 3.75 mg/mL solution:
-
Create a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[2]
It is essential to ensure the final concentration of DMSO is low, especially for sensitive animal models.
Troubleshooting Guides
Issue 1: Observed Animal Weight Loss or Poor General Health
Possible Causes:
-
On-target toxicity: Inhibition of USP7 in normal tissues.
-
Off-target effects: The compound may be interacting with other proteins.
-
Formulation/Vehicle toxicity: The vehicle used for administration may be causing adverse effects.
-
Dosing regimen: The dose or frequency of administration may be too high.
Troubleshooting Steps:
-
Monitor Animals Closely: Implement a rigorous monitoring schedule that includes daily body weight measurements, clinical scoring for signs of distress (e.g., lethargy, ruffled fur), and regular observation of food and water intake.[6]
-
Dose Optimization:
-
Dose Reduction: If toxicity is observed, reduce the dose of this compound. A dose de-escalation study can help identify a better-tolerated dose that maintains efficacy.[4]
-
Intermittent Dosing: Instead of continuous daily dosing, consider an intermittent schedule (e.g., dosing on a 5-days-on, 2-days-off schedule). This can allow for recovery of normal tissues and may reduce cumulative toxicity.[7][8]
-
-
Vehicle Control: Always include a vehicle-only control group to distinguish between compound-related toxicity and effects of the formulation. If the vehicle control group also shows signs of toxicity, consider alternative, better-tolerated vehicles.
-
Supportive Care: Provide supportive care to mitigate side effects. This can include providing nutritional supplements to counteract weight loss and ensuring easy access to food and water. In some cases, fluid administration may be necessary to prevent dehydration.[9]
Issue 2: Suspected Hematological Toxicity (e.g., Low Blood Cell Counts)
Possible Causes:
-
On-target effect: USP7 plays a role in hematopoiesis, and its inhibition may impact blood cell development.[10][11]
Troubleshooting Steps:
-
Hematological Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals throughout the study. This will allow for the early detection of any changes in red blood cells, white blood cells, and platelets.[12]
-
Dose and Schedule Modification: As with general toxicity, hematological side effects may be managed by reducing the dose or implementing an intermittent dosing schedule to allow for bone marrow recovery.[4]
-
Supportive Care: In cases of severe hematological toxicity, supportive care such as blood transfusions may be considered, although this is typically for acute, severe cases.[9]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | CC50 (µM) | Reference |
| M07e | Hematological | Wild-Type | 0.2 | [2] |
| OCI-AML5 | Hematological | Wild-Type | 0.2 | [2] |
| MOLM13 | Hematological | Wild-Type | 0.4 | [2] |
| MM.1S | Hematological | Wild-Type | 0.1 | [2] |
| SH-SY5Y | Neuroblastoma | Wild-Type | 1.9 | [2] |
| CHP-134 | Neuroblastoma | Wild-Type | 0.6 | [2] |
| NB-1 | Neuroblastoma | Wild-Type | 0.5 | [2] |
| H526 | Small Cell Lung Cancer | Mutant | 0.5 | [2] |
| LA-N-2 | Neuroblastoma | Mutant | 0.2 | [2] |
| SK-N-DZ | Neuroblastoma | Mutant | 0.2 | [2] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of this compound that can be administered to a specific animal model without causing life-threatening toxicity.
Methodology:
-
Animal Model: Select the appropriate mouse or rat strain for the study.
-
Dose Escalation: Begin with a low dose of this compound (e.g., based on in vitro efficacy data) and escalate the dose in subsequent cohorts of animals. A common starting point for a new compound might be determined from preliminary range-finding studies.[5]
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage).
-
Monitoring: Closely monitor the animals for a defined period (e.g., 7-14 days) after a single dose or multiple doses.
-
Endpoint: The MTD is typically defined as the dose level just below the one that causes severe or life-threatening toxicity or significant body weight loss.[5]
Protocol 2: Intermittent Dosing Schedule to Mitigate Toxicity
Objective: To evaluate if an intermittent dosing schedule can reduce the toxicity of this compound while maintaining anti-tumor efficacy.
Methodology:
-
Animal Model: Use a relevant tumor xenograft model.
-
Group Allocation:
-
Group 1: Vehicle control (daily administration).
-
Group 2: this compound at the MTD or a therapeutically effective dose, administered daily.
-
Group 3: this compound at the same dose as Group 2, but on an intermittent schedule (e.g., 5 days on, 2 days off; or every other day).
-
-
Treatment and Monitoring:
-
Administer the treatments as per the defined schedule.
-
Measure tumor volume regularly (e.g., 2-3 times per week).
-
Monitor body weight and clinical signs of toxicity daily.
-
Conduct regular blood draws for hematological analysis.
-
-
Analysis: Compare the anti-tumor efficacy (tumor growth inhibition) and toxicity profiles (body weight changes, clinical scores, hematological parameters) between the continuous and intermittent dosing groups.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side Effects Of Cancer Treatment Could Be Tempered By Intermittent Dosing [clinicalresearchnewsonline.com]
- 9. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 10. mdpi.com [mdpi.com]
- 11. Deubiquitinases in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Experimental Variability with USP7-797
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the selective USP7 inhibitor, USP7-797. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate reproducible and robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally available and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7) with an IC50 of 0.5 nmol/L.[1] Its primary mechanism of action involves the inhibition of USP7's deubiquitinating activity. This leads to the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1][2][3] By reducing MDM2 levels, this compound increases the stability and activity of p53, resulting in cell cycle arrest and apoptosis.[1][2]
Q2: What are the known signaling pathways regulated by USP7 that could be affected by this compound?
A2: USP7 is a key regulator in numerous cellular signaling pathways. Beyond the well-established p53-MDM2 axis, USP7 is known to influence:
-
NF-κB Signaling: USP7 can deubiquitinate components of the NF-κB pathway, and its inhibition can suppress TNFα-induced NF-κB activation.[4]
-
Wnt/β-catenin Signaling: USP7 can act as a negative regulator of this pathway by deubiquitinating and stabilizing Axin, a key component of the β-catenin destruction complex.[5][6][7]
-
DNA Damage Response: USP7 is involved in the regulation of proteins critical for DNA damage repair.[8]
Q3: I am observing significant cell death in my long-term experiments. How can I mitigate the cytotoxic effects of this compound?
A3: The potent cytotoxic effects of this compound can be challenging in long-term studies. To manage this, consider the following:
-
Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration that still engages the target without causing excessive cell death.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed dosing strategy where the inhibitor is added and then washed out.
-
Use a Resistant Cell Line as a Control: If available, a cell line with acquired resistance to this compound can help differentiate between on-target cytotoxic effects and other experimental variables.
Q4: I am seeing inconsistent results between experiments. What are the common sources of variability when working with this compound?
A4: Inconsistent results can arise from several factors:
-
Compound Solubility and Stability: this compound is hydrophobic and may precipitate in aqueous solutions. Ensure proper solubilization in DMSO and prepare fresh dilutions for each experiment.[9][10] Avoid repeated freeze-thaw cycles of stock solutions.[10]
-
Cell Line Integrity: The p53 status of your cell line is a critical determinant of its response to this compound.[11] Regularly verify the identity and p53 status of your cell lines.
-
Off-Target Effects: While this compound is selective, off-target effects are a possibility with any small molecule inhibitor.[12] Consider using a structurally different USP7 inhibitor as a control to confirm that the observed phenotype is due to USP7 inhibition.[12]
Troubleshooting Guides
Problem 1: Difficulty Solubilizing this compound
| Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in pre-warmed media immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[9] Gentle warming and sonication can help redissolve precipitates.[9] |
| Compound instability | Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage. Prepare fresh working dilutions for each experiment. |
Problem 2: Inconsistent Western Blot Results for USP7 Targets
| Potential Cause | Recommended Solution |
| Weak or no signal for p53 or p21 induction | Optimize treatment time and concentration: Perform a time-course (e.g., 4, 8, 12, 24 hours) and dose-response (e.g., 0.1-10 µM) experiment to determine the optimal conditions for p53 and p21 induction in your cell line. Check for proper protein transfer: Use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer. |
| High background | Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[13][14] Adjust antibody concentrations: High antibody concentrations can lead to non-specific binding and increased background.[13] |
| Non-specific bands | Use a highly specific primary antibody: Validate your antibody using positive and negative controls. Adjust washing conditions: Increase the number or duration of washes, or use a more stringent wash buffer.[13] |
Problem 3: Variability in Cell Viability Assays
| Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Standardize cell seeding density: Ensure a consistent number of cells are seeded in each well. Confirm cell line p53 status: The sensitivity of cells to this compound is often dependent on wild-type p53.[11] Use a positive control: Include a cell line known to be sensitive to this compound to validate your assay. |
| Edge effects in 96-well plates | To minimize evaporation from the outer wells, which can concentrate the inhibitor and affect cell growth, fill the outer wells with sterile PBS or media without cells. |
Quantitative Data
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50/CC50 (µM) | Reference |
| M07e | Hematological | Wild-type | 0.2 | [2] |
| OCI-AML5 | Hematological | Wild-type | 0.2 | [2] |
| MOLM13 | Hematological | Wild-type | 0.4 | [2] |
| MM.IS | Hematological | Wild-type | 0.1 | [2] |
| SH-SY5Y | Neuroblastoma | Wild-type | 1.9 | [2] |
| CHP-134 | Neuroblastoma | Wild-type | 0.6 | [2] |
| NB-1 | Neuroblastoma | Wild-type | 0.5 | [2] |
| H526 | Cancer | Mutant | 0.5 | [2] |
| LA-N-2 | Neuroblastoma | Mutant | 0.2 | [2] |
| SK-N-DZ | Neuroblastoma | Mutant | 0.2 | [2] |
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. catalogue.curtin.edu.au [catalogue.curtin.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 14. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Identifying and Troubleshooting Artifacts in USP <797> Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and resolving common issues and artifacts encountered during USP <797> environmental monitoring and sterile compounding experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of microbial contamination in a cleanroom? A1: The most significant source of contamination in a cleanroom environment is personnel.[1][2] Studies indicate that human operators can be responsible for more than 50% of contamination incidents.[3] Other common sources include equipment, materials, inadequate air pressure, and water.[1][3] Microorganisms can be introduced directly, such as by touching a sterile surface with a contaminated glove, or indirectly through airborne particles.[1]
Q2: What might cause a false-positive result during surface sampling? A2: A primary cause of false-positive results in surface sampling is improper aseptic technique on the part of the person collecting the sample.[4] Without proper training, it is possible to inadvertently contaminate the sample during the collection process.[4]
Q3: How can cleaning and disinfecting agents affect my surface sampling results? A3: Residual disinfectants or cleaning agents on a surface can inhibit the growth of microorganisms on the agar plate, potentially leading to a false-negative result.[5] To mitigate this, it is crucial to use a general growth medium, such as tryptic soy agar (TSA), that has been supplemented with neutralizing agents like lecithin and polysorbate 80.[5][6][7]
Q4: Why is it important to identify the genus of a microorganism found during environmental monitoring? A4: Identifying the genus of a recovered microorganism can offer critical insights into the potential source of the contamination.[8] For example, the presence of Micrococcus luteus may suggest a personnel-related issue like improper gowning, while the discovery of a common mold like Aspergillus could indicate a problem with the HVAC system or contaminated incoming supplies.[8] Current USP <797> guidelines recommend that an attempt be made to identify any recovered microorganisms to the genus level with the help of a qualified microbiologist.[8]
Q5: My gloved fingertip and thumb sampling results exceeded the action level. What does this suggest? A5: Exceeding the established action levels for gloved fingertip and thumb sampling often points to deficiencies in hand hygiene or garbing procedures.[6][9] It can also be an indicator of poor aseptic technique during compounding.[9] Regular training and competency evaluations are essential to prevent such occurrences.[10][11] It is also important to avoid disinfecting gloves with sterile 70% isopropyl alcohol (IPA) immediately before sampling, as this can lead to a false-negative result.[6]
Q6: What is the value of tracking and trending our environmental monitoring data? A6: Consistently tracking and trending environmental monitoring data allows for the early detection of negative trends that could indicate a gradual loss of environmental control.[12] Even if individual results are within acceptable limits, a consistent upward trend can signal developing issues with cleaning protocols, facility maintenance, or personnel practices.[12] This proactive approach enables the implementation of corrective actions before a significant contamination event occurs.[12]
Q7: When is bacterial endotoxin testing (BET) required for compounded sterile preparations (CSPs)? A7: According to USP <797>, Bacterial Endotoxin Testing (BET) is mandatory for all Category 2 and Category 3 CSPs that are prepared using one or more nonsterile components.[13][14] This testing is also required for all multiple-dose CSPs.[13] Bacterial endotoxins, which are byproducts of bacterial cells, can cause fever and are not removed by standard filter or steam sterilization methods, nor are they detected by sterility tests.[13]
Troubleshooting Guides
Guide 1: Exceeding Microbial Action Levels in Air Sampling
This guide provides a systematic approach to troubleshooting out-of-specification (OOS) results from viable air sampling.
Step 1: Immediate Actions
-
Quarantine any CSPs that may have been exposed to the environment during the time of the OOS result.
-
Perform an initial review of the data to rule out any calculation or data entry errors.
-
Notify the designated quality assurance personnel or supervisor.[15]
Step 2: Investigation and Root Cause Analysis
-
Review Personnel Practices:
-
Examine Environmental Factors:
-
Review all cleaning and disinfection logs for the affected area.[2]
-
Investigate if any unusual activities occurred during the sampling period, such as maintenance work or an increase in personnel traffic.
-
Physically inspect the cleanroom for any breaches in structural integrity, such as cracks in walls or ceilings.[2]
-
-
Evaluate Equipment:
Step 3: Corrective and Preventive Actions (CAPA)
-
Based on the findings of the root cause analysis, implement appropriate corrective actions, which may include:
-
Retraining personnel on aseptic techniques, garbing, or cleaning procedures.[11]
-
Revising existing cleaning and disinfection protocols.
-
Repairing any identified issues with the facility's physical structure or equipment.
-
-
Develop a preventive action plan to avoid a recurrence of the issue.
-
Thoroughly document all investigation findings, corrective actions taken, and preventive measures implemented.[9]
Step 4: Re-sampling
-
After implementing the CAPA plan, perform re-sampling of the affected area to verify that the environment has been returned to a state of control.[9]
Guide 2: Surface Sampling Failures
This guide details troubleshooting steps for addressing surface sample results that exceed established action levels.
Step 1: Immediate Actions
-
Identify and quarantine any CSPs that may have come into contact with the failed surface.
-
Verify the accuracy of the colony count and data transcription.
-
Inform the quality assurance department of the failure.
Step 2: Investigation and Root Cause Analysis
-
Identify the Microorganism:
-
Whenever possible, identify the recovered microorganism to at least the genus level to help determine the likely source of contamination.[8]
-
-
Review Procedures:
-
Review the standard operating procedures (SOPs) for cleaning and disinfection of the surface .[17]
-
Confirm that the correct cleaning agents were used and that they were prepared and applied according to the validated procedure.
-
-
Assess Personnel and Material Flow:
-
Consider False Negatives in Previous Samples:
Step 3: Corrective and Preventive Actions (CAPA)
-
Implement corrective actions based on the investigation findings. This may involve:
-
Performing an enhanced cleaning and disinfection of the affected surface and the surrounding areas.
-
Retraining personnel on proper material handling and cleaning procedures.
-
Revising the established flow of materials and personnel within the cleanroom to minimize contamination risks.
-
-
Establish preventive measures to mitigate the risk of future failures.
-
Document the entire investigation and CAPA process in detail.
Step 4: Re-sampling
-
After the implementation of all corrective actions, re-sample the surface to confirm the effectiveness of the remediation efforts.[9]
Data Presentation
Table 1: Action Levels for Microbial Contamination
This table summarizes the action levels for microbial contamination in colony-forming units (CFUs) as recommended by USP <797>. Facilities should establish their own specific action levels based on trend data and a documented risk assessment.
| ISO Class | Air Sample (CFU/m³) | Surface Sample (CFU/plate) | Gloved Fingertip and Thumb (CFU/plate) |
| ISO Class 5 | >1 | >3 | >3 |
| ISO Class 7 | >10 | >5 | N/A |
| ISO Class 8 | >100 | >100 | N/A |
Experimental Protocols
Protocol 1: Viable Air Sampling
Objective: To quantify the number of viable microorganisms present in the air of a classified environment.
Materials:
-
Calibrated volumetric impact air sampler
-
Sterile general microbial growth agar plates (e.g., Tryptic Soy Agar - TSA)
-
Sterile 70% isopropyl alcohol (IPA)
-
Low-lint sterile wipes
Procedure:
-
Verify that the air sampler has been properly calibrated and maintained.[15]
-
Thoroughly disinfect the exterior surfaces of the air sampler with sterile 70% IPA.
-
Place the air sampler at the designated sampling location as outlined in the facility's environmental monitoring plan.
-
Aseptically remove the lid from a sterile agar plate and place it onto the sampler head.
-
Program the sampler to collect a sufficient volume of air, typically between 400 and 1000 liters, to ensure maximum sensitivity.[15]
-
Initiate the sampling cycle.
-
Upon completion of the cycle, aseptically replace the lid on the agar plate.
-
Clearly label the plate with the location, date, time, and operator's initials.
-
Incubate the plates at 30-35°C for 48-72 hours, followed by an additional incubation at 20-25°C for 5-7 days.[18]
-
Following incubation, count the number of colony-forming units (CFUs) and record the results in the environmental monitoring log.
Protocol 2: Surface Sampling
Objective: To evaluate the level of microbial contamination on flat surfaces within the cleanroom.
Materials:
-
55 mm contact plates with a raised convex surface, containing a general microbial growth agar supplemented with neutralizing agents (e.g., TSA with lecithin and polysorbate 80).[5][7]
-
Sterile gloves
-
Documentation materials
Procedure:
-
Don a fresh pair of sterile gloves.
-
Label each contact plate with the specific sample location, date, and time.
-
Aseptically remove the lid from the contact plate.
-
Gently press the agar surface onto the target area (approximately 24-30 cm²) for a few seconds, applying even pressure.[5]
-
Aseptically replace the lid on the contact plate.
-
Repeat this process for all designated sampling locations.
-
Incubate the plates at 30-35°C for 48-72 hours, followed by an additional incubation at 20-25°C for 5-7 days.[18]
-
Count the CFUs on each plate and document the results accordingly.
Protocol 3: Gloved Fingertip and Thumb Sampling
Objective: To assess the effectiveness of hand hygiene, garbing, and aseptic technique of compounding personnel.
Materials:
-
Sterile sampling plates or paddles containing a general microbial growth agar with neutralizing agents.[6]
-
Sterile gloves
-
Documentation materials
Procedure:
-
This sampling should be conducted immediately after the completion of a media-fill test or at the end of a compounding session.[6]
-
The personnel being tested must be wearing their full sterile garb.
-
Ensure that sterile 70% IPA has not been applied to the gloves immediately prior to sampling.[6]
-
Label the sampling device for each hand (e.g., "Right Hand," "Left Hand").[6]
-
The individual being sampled should gently roll their finger pads and thumb pad over the agar surface of the corresponding plate.[6]
-
A separate sampling device must be used for each hand.[6]
-
Incubate the samples at a temperature of 30-35°C for no less than 48 hours, followed by an additional incubation at 20-25°C for no less than 5 additional days.[6]
-
Count the total CFUs from both hands and record the result. The typical action level is a total of 3 or fewer CFUs from both hands.[6]
Mandatory Visualizations
Caption: Root Cause Analysis Workflow for OOS Results.
Caption: General Environmental Monitoring Workflow.
References
- 1. Preventing Contamination In Compounding Facilities | AsepticEnclosures [asepticenclosures.com]
- 2. wolterskluwer.com [wolterskluwer.com]
- 3. Sterile Drug Compounding Contamination: What Facility Managers Need to Know and How to Maintain Compliance - Environmental Health & Engineering [eheinc.com]
- 4. USP 797 Revisions — Stratix Labs [stratixlabs.com]
- 5. wolterskluwer.com [wolterskluwer.com]
- 6. uspnf.com [uspnf.com]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. blog.pacelabs.com [blog.pacelabs.com]
- 9. pppmag.com [pppmag.com]
- 10. puremicrobiology.com [puremicrobiology.com]
- 11. wolterskluwer.com [wolterskluwer.com]
- 12. eagleanalytical.com [eagleanalytical.com]
- 13. ARL Bio Pharma | Endotoxin Testing [arlok.com]
- 14. THE PCCA BLOG | USP 797: Revisions & Impacts, Part 1 [pccarx.com]
- 15. usp.org [usp.org]
- 16. focalpointecloud.com [focalpointecloud.com]
- 17. Tips for complying with USP 797 [specialtypracticenetwork.com]
- 18. usmslab.com [usmslab.com]
USP7-797 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response experiments using the USP7 inhibitor, USP7-797. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during dose-response curve generation for this compound.
Q1: My IC50 value for this compound is significantly higher than the reported sub-nanomolar range. What are the possible reasons?
A1: Several factors can contribute to a higher-than-expected IC50 value:
-
Cell Line Variability: The sensitivity of cancer cell lines to USP7 inhibitors can vary significantly.[1] The cytotoxic effects of this compound are potent in p53 wild-type hematological and neuroblastoma cell lines, with CC50 values in the low micromolar to nanomolar range.[2] However, p53-mutant cancer cell lines may exhibit different sensitivities.[2]
-
Compound Integrity: Ensure the inhibitor has been stored and handled correctly to prevent degradation.[1] Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1]
-
Experimental Conditions: Suboptimal cell culture conditions, such as high cell density or the presence of contaminants like mycoplasma, can affect the inhibitor's potency.[3] Incubation time with the inhibitor is also a critical parameter; some cell lines may require longer exposure to observe a significant effect.[1]
-
Assay Type: The choice of cell viability assay can influence the outcome. It is advisable to use a well-validated assay like CellTiter-Glo® for its high sensitivity and reliability.[1]
Q2: I am observing a very shallow dose-response curve, making it difficult to determine an accurate IC50.
A2: A shallow dose-response curve can be caused by several factors:
-
Cell-to-Cell Variability: High cell-to-cell variability in the response to the inhibitor can lead to a shallow curve.[4]
-
Off-Target Effects: At higher concentrations, off-target effects of the inhibitor might contribute to cytotoxicity, leading to a less defined sigmoidal curve.[5] While this compound is selective, it's crucial to consider this possibility.
-
Drug-Target Engagement: Incomplete inhibition of USP7 across the cell population at the tested concentrations could result in a shallow curve.[6]
To address this, consider extending the concentration range tested and using a non-linear regression model with a variable slope (Hill slope) for curve fitting.[7]
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: To improve reproducibility:
-
Standardize Protocols: Ensure all experimental parameters, including cell seeding density, treatment duration, and assay procedures, are consistent across all experiments.[3]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Reagent Quality: Use high-quality reagents and freshly prepared solutions of this compound for each experiment.
-
Positive Control: Include a positive control, such as a cell line known to be sensitive to USP7 inhibition, to validate the activity of your compound stock.[1]
Q4: I am seeing significant cell death in my DMSO (vehicle) control wells.
A4: High levels of cell death in the vehicle control can be due to DMSO toxicity, especially in sensitive cell lines.[1] To mitigate this:
-
Lower DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and consistent across all wells.
-
Test DMSO Toxicity: Perform a preliminary experiment to determine the maximum concentration of DMSO your specific cell line can tolerate without significant toxicity.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various cell lines.
| Cell Line | p53 Status | IC50 / CC50 (µM) | Reference |
| M07e | Wild-Type | 0.2 | [2] |
| OCI-AML5 | Wild-Type | 0.2 | [2] |
| MOLM13 | Wild-Type | 0.4 | [2] |
| MM.IS | Wild-Type | 0.1 | [2] |
| SH-SY5Y | Wild-Type | 1.9 | [2] |
| CHP-134 | Wild-Type | 0.6 | [2] |
| NB-1 | Wild-Type | 0.5 | [2] |
| H526 | Mutant | 0.5 | [2] |
| LA-N-2 | Mutant | 0.2 | [2] |
| SK-N-DZ | Mutant | 0.2 | [2] |
Key Signaling Pathway & Experimental Workflow
The diagrams below illustrate the USP7 signaling pathway and a typical experimental workflow for dose-response curve optimization.
Caption: USP7-p53 signaling pathway and the effect of this compound.
Caption: Experimental workflow for dose-response curve optimization.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is adapted for determining the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (DMSO) wells.[3]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator. The optimal incubation time may need to be determined empirically for your cell line.[3]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[1]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[1]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
-
Data Acquisition and Analysis:
Western Blot Analysis for p53 and MDM2 Levels
This protocol is for assessing the downstream effects of this compound on its key substrates.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations (including a vehicle control) for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[3]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Validation & Comparative
Validating USP7-797 On-Target Effects in Cells: A Comparative Guide
In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 7 (USP7) has emerged as a pivotal target. Its role in regulating the stability of key oncogenic proteins and tumor suppressors, most notably the p53-MDM2 axis, makes it a compelling focus for drug development.[1] USP7-797 is a potent and selective inhibitor of USP7, and validating its on-target effects is crucial for its development as a therapeutic agent.[2]
This guide provides a comprehensive comparison of this compound with other known USP7 inhibitors, focusing on the experimental validation of its on-target cellular effects. We present supporting data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in their evaluation.
Performance Comparison of USP7 Inhibitors
The efficacy of USP7 inhibitors is primarily assessed by their biochemical potency (IC50) and their cellular activity (CC50 or EC50). Below is a summary of reported values for this compound and other well-characterized USP7 inhibitors.
| Inhibitor | Type | Biochemical IC50 (USP7) | Cellular Activity (CC50/EC50) | Cell Line(s) | Selectivity Highlights |
| This compound | Allosteric, Non-covalent | 0.44 nM[2] | 89 nM (MM.1S), 450 nM (SCLC)[2] | Multiple Myeloma, Small Cell Lung Cancer | Highly selective against a panel of DUBs, including USP47.[2] |
| FT671 | Allosteric, Non-covalent | 52 nM[2][3] | Potent anti-proliferative activity | Colorectal cancer, Breast cancer | Highly selective for USP7 over other DUBs.[3] |
| P22077 | Covalent | ~20-40 µM[3] | >1µM in p53 WT cell lines | Various | Also inhibits USP47. |
| GNE-6776 | Allosteric, Non-covalent | 0.75 µM | Potent anti-proliferative activity | Colorectal cancer, Acute myeloid leukemia, Osteosarcoma | Highly selective when tested against 36 DUBs.[2] |
Experimental Protocols for On-Target Validation
To confirm that the observed cellular effects of this compound are a direct consequence of its interaction with USP7, a series of on-target validation experiments are essential. Here, we provide detailed protocols for key assays.
Ubiquitin-Vinyl Methyl Ester (Ub-VME) Pull-Down for DUB Activity
This assay utilizes an activity-based probe, Ub-VME, to covalently label active deubiquitinating enzymes (DUBs). Inhibition of USP7 by this compound will result in a decreased labeling of USP7 by the Ub-VME probe.
Materials:
-
Cells of interest treated with DMSO (vehicle) or varying concentrations of this compound.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Biotinylated Ub-VME probe.
-
Streptavidin-conjugated beads (e.g., magnetic beads).
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
SDS-PAGE reagents and Western blot apparatus.
-
Primary antibody against USP7.
-
HRP-conjugated secondary antibody.
Protocol:
-
Cell Lysis: Lyse the treated cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Probe Labeling: Incubate equal amounts of protein lysate with the biotinylated Ub-VME probe for 30-60 minutes at 37°C.
-
Affinity Purification: Add streptavidin-conjugated beads to the labeled lysates and incubate for 1-2 hours at 4°C with rotation to pull down the labeled DUBs.
-
Washing: Wash the beads three times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-USP7 antibody to visualize the amount of active USP7 pulled down. A decrease in the USP7 band intensity in the this compound treated samples compared to the vehicle control indicates on-target inhibition.
Tandem Ubiquitin Binding Entities (TUBEs) Pull-Down for Substrate Ubiquitination
TUBEs are high-affinity ubiquitin-binding proteins that can be used to enrich for ubiquitinated proteins from cell lysates. Inhibition of USP7 should lead to an increase in the ubiquitination of its substrates.
Materials:
-
Cells of interest treated with DMSO or this compound.
-
Lysis Buffer with protease and DUB inhibitors (e.g., NEM).
-
GST-tagged TUBEs or other affinity-tagged TUBEs.
-
Glutathione-conjugated beads (for GST-TUBEs).
-
Wash Buffer.
-
SDS-PAGE reagents and Western blot apparatus.
-
Primary antibodies against USP7 substrates (e.g., MDM2, p53).
-
HRP-conjugated secondary antibody.
Protocol:
-
Cell Lysis: Lyse cells in lysis buffer containing DUB inhibitors to preserve the ubiquitination status of proteins.
-
Protein Quantification: Determine and equalize protein concentrations.
-
TUBE Incubation: Incubate the lysates with affinity-tagged TUBEs for 2-4 hours at 4°C.
-
Affinity Purification: Add the appropriate affinity beads (e.g., glutathione beads for GST-TUBEs) and incubate for another 1-2 hours at 4°C.
-
Washing: Wash the beads extensively with wash buffer.
-
Elution: Elute the ubiquitinated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluates by Western blotting using antibodies against known USP7 substrates like MDM2 and p53. An increase in the ubiquitinated forms (higher molecular weight smears) of these substrates in the this compound treated samples confirms on-target activity.
Immunoblotting for USP7 Substrate Levels
A direct consequence of USP7 inhibition is the destabilization of its substrate, MDM2, and the subsequent stabilization of p53.[4][5]
Materials:
-
Cells treated with DMSO or a dose-range of this compound for various time points.
-
Lysis Buffer.
-
Protein assay reagent.
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies for USP7, MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
Protocol:
-
Cell Lysis and Protein Quantification: As described in the previous protocols.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Quantify the band intensities and normalize to the loading control. A dose- and time-dependent decrease in MDM2 levels and a corresponding increase in p53 and its downstream target p21 levels will validate the on-target effect of this compound.
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying biology and the experimental approach to validate this compound's on-target effects, the following diagrams have been generated.
References
- 1. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to USP7 Inhibitors: USP7-797 vs. P5091 and FT671
In the landscape of oncology drug discovery, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target. Its critical role in regulating the stability of key proteins involved in tumorigenesis, such as the tumor suppressor p53 and its primary negative regulator MDM2, has spurred the development of small molecule inhibitors. This guide provides an objective comparison of a potent and selective inhibitor, USP7-797, with two other well-characterized USP7 inhibitors, P5091 and FT671, supported by available experimental data.
Mechanism of Action: Targeting the Guardian of Oncoproteins
USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a critical protein for preventing tumor formation.
Inhibition of USP7 disrupts this process, leading to the destabilization and subsequent degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can trigger cell cycle arrest, apoptosis, and senescence in cancer cells. All three inhibitors discussed—this compound, P5091, and FT671—exploit this mechanism to exert their anti-tumor effects.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the available quantitative data for this compound, P5091, and FT671, providing a comparative overview of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical and Cellular Potency of USP7 Inhibitors
| Inhibitor | Target | Biochemical IC50/EC50 | Cellular Activity (Cell Line) | Cellular CC50/IC50 | Reference |
| This compound | USP7 | IC50 = 0.5 nM | M07e, OCI-AML5, MOLM13, MM.1S (p53 wild-type) | CC50 = 0.1 - 0.4 µM | [1] |
| H526, LA-N-2, SK-N-DZ (p53-mutant) | CC50 = 0.2 - 0.5 µM | [1] | |||
| SH-SY5Y, CHP-134, NB-1 (p53 wild-type neuroblastoma) | CC50 = 0.5 - 1.9 µM | [1] | |||
| P5091 | USP7 | EC50 = 4.2 µM | MM.1R, Dox-40, LR5 (Multiple Myeloma) | IC50 = 6 - 14 µM | [2] |
| FT671 | USP7 | IC50 = 52 nM | MM.1S (Multiple Myeloma) | IC50 = 33 nM | [3] |
Table 2: In Vivo Efficacy of USP7 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | MM.1S Multiple Myeloma | Not specified | Not specified | Effectively inhibited tumor growth and prolonged survival in a dose-dependent manner. | [4] |
| P5091 | MM.1S Multiple Myeloma | SCID mice | 10 mg/kg, IV, twice a week for 3 weeks | Significantly inhibited tumor growth and enhanced survival. | [5] |
| ARP-1 Multiple Myeloma (p53-null) | Mice | 10 mg/kg, IV, twice a week for 3 weeks | Inhibited tumor growth and prolonged survival. | [5] | |
| FT671 | MM.1S Multiple Myeloma | NOD-SCID mice | 100 mg/kg and 200 mg/kg, oral gavage, daily | Led to significant dose-dependent inhibition of tumor growth. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: The USP7-MDM2-p53 signaling pathway and the point of intervention by USP7 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p53 Activation: USP7-797 versus MDM2 Inhibitors
The tumor suppressor protein p53 is a cornerstone of cellular defense against cancer, orchestrating critical processes like cell cycle arrest, DNA repair, and apoptosis.[1] Its activity is tightly controlled, primarily by the E3 ubiquitin ligase Murine Double Minute 2 (MDM2), which targets p53 for proteasomal degradation.[2][3] In many cancers where p53 remains non-mutated (wild-type), its function is often abrogated by the overexpression of MDM2.[4][5] This has led to the development of therapeutic strategies aimed at disrupting the MDM2-p53 interaction to unleash the tumor-suppressive power of p53.
This guide provides a detailed comparison of two prominent strategies to achieve this: direct inhibition of the MDM2-p53 interaction with MDM2 inhibitors, and a more indirect approach through the inhibition of Ubiquitin-Specific Protease 7 (USP7) with compounds like USP7-797.
Mechanism of Action: Two Paths to p53 Activation
While both inhibitor classes aim to stabilize and activate p53, they achieve this through distinct mechanisms targeting different nodes of the same regulatory pathway.
MDM2 Inhibitors: Direct Disruption of the p53-MDM2 Interaction
MDM2 inhibitors are small molecules designed to fit into the hydrophobic pocket on the MDM2 protein that p53 normally occupies.[1][3] By competitively binding to this pocket, they physically block the interaction between MDM2 and p53.[1][6] This steric hindrance prevents MDM2 from ubiquitinating p53, thereby shielding p53 from degradation.[2][3] The resulting accumulation of p53 protein in the nucleus allows it to transcriptionally activate its target genes, such as CDKN1A (p21), leading to cell cycle arrest and apoptosis in cancer cells.[1][7]
This compound: Indirect p53 Activation via MDM2 Destabilization
USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in the p53-MDM2 feedback loop. One of its key functions is to remove ubiquitin chains from MDM2, thereby protecting MDM2 from its own auto-ubiquitination and subsequent proteasomal degradation.[8][9] This stabilizing effect of USP7 on MDM2 ensures that MDM2 levels remain high enough to effectively suppress p53.
This compound is a selective inhibitor of USP7.[10] By inhibiting USP7's deubiquitinase activity, this compound prevents the removal of ubiquitin from MDM2.[11] This leads to an increase in MDM2 auto-ubiquitination and its rapid degradation by the proteasome.[11][12][13] The resulting depletion of cellular MDM2 levels means that p53 is no longer efficiently targeted for degradation.[14] Consequently, p53 accumulates, becomes active, and initiates downstream tumor-suppressive programs.[8][10]
Quantitative Data Presentation
The efficacy of these inhibitors can be compared through their biochemical potency and cellular activity. The following table summarizes key quantitative data for this compound and representative MDM2 inhibitors.
| Parameter | This compound | MDM2 Inhibitors (e.g., Nutlin-3a, RG7112) | References |
| Primary Target | Ubiquitin-Specific Protease 7 (USP7) | Murine Double Minute 2 (MDM2) | [10],[3] |
| Mechanism | Covalent/Irreversible Inhibitor | Competitive, Reversible Inhibitor | [14],[1] |
| Biochemical Potency (IC₅₀) | ~0.44 - 0.5 nM | Nutlin-3a: ~90 nM (Ki) | [10],[15],[16] |
| Cellular Potency (CC₅₀/EC₅₀) | 0.1-0.5 µM in various p53-WT cell lines (MOLM13, MM.1S, H526) | Varies by compound and cell line; often in the low µM to high nM range. | [10] |
| Effect on Protein Levels | Rapid decrease in MDM2, followed by an increase in p53 and p21. | Direct stabilization of p53, leading to increased p53 and p21. | [14],[3] |
| p53 Activation Dynamics | Leads to a transient increase in p53 levels that may return to near-basal levels after 24 hours. | Induces a more sustained increase in p53 and p21 levels. | [13] |
Experimental Protocols
Assessing the activation of p53 by these inhibitors involves a standard set of molecular and cellular biology techniques.
General Experimental Workflow
Protocol 1: Western Blot Analysis of p53, MDM2, and p21
This protocol is used to detect changes in the protein levels of p53 and its key regulators and targets following inhibitor treatment.[17]
-
Cell Culture and Treatment: Seed p53 wild-type cells (e.g., HCT116, MCF7) in 6-well plates. Allow cells to adhere and reach 70-80% confluency. Treat cells with various concentrations of the inhibitor (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for specified time points (e.g., 8, 16, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[18]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[18]
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[17][18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an ECL chemiluminescence detection reagent and visualize the protein bands using an imaging system.
Protocol 2: Quantitative PCR (qPCR) for p53 Target Gene Expression
This protocol measures changes in the mRNA expression levels of p53 target genes.[17]
-
Cell Culture and Treatment: Treat cells as described in the Western Blot protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for target genes (CDKN1A, MDM2, PUMA) and a housekeeping gene for normalization (GAPDH).
-
Data Analysis: Perform the reaction in a real-time PCR system. Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.[17]
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, determining the cytotoxic effect of the inhibitors.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for 72-120 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization and Measurement: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC₅₀ (half-maximal cytotoxic concentration).
Concluding Remarks
Both MDM2 inhibitors and USP7 inhibitors like this compound represent promising strategies for reactivating p53 in cancers with a wild-type p53 status.
-
MDM2 inhibitors offer a direct and potent method to block the p53-MDM2 interaction, leading to a sustained activation of the p53 pathway.[3][13] Their development is more advanced, with several compounds having entered clinical trials.[3][19][20]
-
This compound provides an alternative, indirect mechanism of p53 activation by destabilizing MDM2.[10][11] A key distinction is the potentially more transient nature of p53 activation compared to direct MDM2 inhibitors.[13] Furthermore, as USP7 has numerous other substrates involved in DNA repair, epigenetics, and immune response, its inhibition may have broader biological consequences beyond the p53 pathway, which could be therapeutically advantageous or a source of off-target effects.[21][22]
The choice between these two strategies may depend on the specific cancer type, its genetic background (particularly the status of the p53 pathway), and the desired therapeutic window. Further research and clinical trials will continue to elucidate the distinct advantages and potential applications of targeting these two critical nodes in the p53 regulatory network.
References
- 1. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 9. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 16. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. targetedonc.com [targetedonc.com]
- 20. Clinical Overview of MDM2/X-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the USP7-797 Phenotype: A Comparative Guide to Pharmacological Inhibition versus Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular phenotypes observed upon pharmacological inhibition of Ubiquitin-Specific Protease 7 (USP7) with the highly potent and selective inhibitor, USP7-797, versus genetic knockdown or knockout of the USP7 gene. Understanding the concordance between these two approaches is crucial for validating on-target effects and accurately interpreting experimental outcomes.
The USP7-p53 Signaling Axis: A Rationale for Targeting
USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including the DNA damage response and cell cycle control.[1][2] One of its most well-characterized substrates is MDM2, the primary E3 ubiquitin ligase for the tumor suppressor p53.[3] By deubiquitinating and stabilizing MDM2, USP7 indirectly facilitates the degradation of p53, thereby promoting cell survival and proliferation.[3]
In many cancers, USP7 is overexpressed, leading to diminished p53 function.[2] Inhibition of USP7 is therefore a promising therapeutic strategy to restore p53 activity. The small molecule inhibitor this compound has been developed as a potent and selective antagonist of USP7's deubiquitinase activity.[4] The expected cellular phenotype following USP7 inhibition is a decrease in MDM2 levels, a subsequent increase in p53 protein stability and transcriptional activity, and ultimately, cell cycle arrest and apoptosis in p53 wild-type cancer cells.[5]
This guide will compare the phenotypic outcomes of using this compound with those of genetic approaches (siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout) to ablate USP7 function.
Data Presentation: Quantitative Comparison of USP7 Inhibition vs. Knockdown
The following tables summarize quantitative data from various studies, comparing the effects of USP7 inhibitors and USP7 knockdown on key cellular phenotypes. While direct head-to-head data for this compound across all endpoints is not available in a single study, the data presented from studies using other potent USP7 inhibitors (e.g., Almac4, p5091) and genetic knockdown serve as a strong validation of the expected on-target phenotype.
Table 1: Impact on Protein Expression of Key Signaling Molecules
| Cell Line | Method | Target | Outcome | Reference |
| SK-N-SH (Neuroblastoma) | shRNA Knockdown | USP7 | Significant reduction in protein levels | [6] |
| SK-N-SH (Neuroblastoma) | shRNA Knockdown | MDM2 | Decrease in protein levels | [6] |
| SK-N-SH (Neuroblastoma) | shRNA Knockdown | p53 | Increase in protein levels | [6] |
| NB-10 (Neuroblastoma) | shRNA Knockdown | USP7 | Significant reduction in protein levels | [6] |
| NB-10 (Neuroblastoma) | shRNA Knockdown | MDM2 | Decrease in protein levels | [6] |
| NB-10 (Neuroblastoma) | shRNA Knockdown | p53 | Increase in protein levels | [6] |
| HCT116 (Colon Carcinoma) | siRNA Knockdown | USP7 | ~80% reduction in protein levels | [7] |
| HCT116 (Colon Carcinoma) | siRNA Knockdown | MDM2 | ~65% reduction in protein levels | [7] |
| HCT116 (Colon Carcinoma) | siRNA Knockdown | p53 | ~3.2-fold increase in protein levels | [7] |
| HCT116 (Colon Carcinoma) | Usp7-IN-12 (10 µM) | MDM2 | ~70% reduction in protein levels | [7] |
| HCT116 (Colon Carcinoma) | Usp7-IN-12 (10 µM) | p53 | ~3.5-fold increase in protein levels | [7] |
Table 2: Effect on Cell Viability and Proliferation
| Cell Line | Method | Endpoint | Outcome | Reference |
| LS88 (Colorectal Cancer) | siRNA Knockdown | Cell Viability | Significant decrease | [8] |
| SK-N-SH (Neuroblastoma) | shRNA Knockdown | Cell Growth | Significant reduction | [6] |
| NB-10 (Neuroblastoma) | shRNA Knockdown | Cell Growth | Significant reduction | [6] |
| MCF7 (Breast Cancer) | siRNA Knockdown | Cell Viability | Significant decrease | [9] |
| T47D (Breast Cancer) | siRNA Knockdown | Cell Viability | Significant decrease | [9] |
| HCT116 (Colon Carcinoma) | Usp7-IN-12 (10 µM) | Cell Viability | Significant decrease | [7] |
| HCT116 (Colon Carcinoma) | siRNA Knockdown | Cell Viability | Significant decrease | [7] |
Table 3: Induction of Apoptosis
| Cell Line | Method | Endpoint | Outcome | Reference |
| SHG-140 (Glioblastoma) | shRNA Knockdown | Apoptosis (Annexin V/PI) | Significant increase in early and late apoptosis | [10] |
| T98G (Glioblastoma) | shRNA Knockdown | Apoptosis (Annexin V/PI) | Significant increase in early and late apoptosis | [10] |
| HeLa (Cervical Cancer) | CRISPR/Cas9 Knockout | ER Stress-induced Apoptosis | Increased apoptosis compared to wild-type | [6] |
| SH-SY5Y (Neuroblastoma) | P5091 (USP7 inhibitor) | ER Stress-induced Apoptosis | Increased apoptosis | [6] |
Table 4: Cell Cycle Analysis
| Cell Line | Method | Endpoint | Outcome | Reference |
| MCF7 (Breast Cancer) | siRNA Knockdown | G1 Phase | 5.48% increase in cell population | [9] |
| MCF7 (Breast Cancer) | siRNA Knockdown | G2/M Phase | 7.24% decrease in cell population | [9] |
| T47D (Breast Cancer) | siRNA Knockdown | G1 Phase | 5.56% increase in cell population | [9] |
| T47D (Breast Cancer) | siRNA Knockdown | S Phase | 3.06% increase in cell population | [9] |
| MCF7 (Breast Cancer) | P5091 (10µM) | G1 Phase | 11.54% increase in cell population | [9] |
| T47D (Breast Cancer) | P5091 (10µM) | G1 Phase | 14.45% increase in cell population | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of USP7
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute USP7-targeting siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 20-50 nM) in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes to the cells in complete medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours before harvesting for downstream analysis such as Western blotting or cell viability assays.[7]
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with siRNA as described above. Include appropriate vehicle and negative controls.
-
Assay: After the desired incubation period (e.g., 72 hours), add a tetrazolium compound (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[9]
Mandatory Visualization
USP7-p53 Signaling Pathway and Points of Intervention
Caption: The USP7-p53 signaling pathway and points of intervention.
Experimental Workflow for Comparison of Pharmacological Inhibition and Genetic Knockdown
Caption: Experimental workflow for comparing USP7 inhibition and knockdown.
Conclusion
The data compiled in this guide demonstrates a strong correlation between the phenotypic outcomes of pharmacological inhibition of USP7 with potent inhibitors and genetic knockdown of USP7. In both scenarios, the disruption of USP7 function leads to the destabilization of MDM2, stabilization of p53, and subsequent induction of cell cycle arrest and apoptosis in cancer cells with wild-type p53. This concordance provides a robust validation of the on-target effects of USP7 inhibitors like this compound and solidifies the rationale for targeting USP7 as a therapeutic strategy in oncology. Researchers can confidently use either approach, or a combination of both, to investigate the multifaceted roles of USP7 in cellular biology and disease.
References
- 1. escholarship.org [escholarship.org]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of USP7 Inhibitors: USP7-797 vs. FT671
In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target due to its critical role in regulating the stability of key oncoproteins and tumor suppressors.[1] This guide provides a detailed comparative analysis of two potent and selective USP7 inhibitors, USP7-797 and FT671, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Restoring p53 Tumor Suppressor Function
Both this compound and FT671 are small molecule inhibitors of USP7, a deubiquitinating enzyme (DUB) that plays a crucial role in the p53-MDM2 pathway.[2][3] USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3] By inhibiting USP7, both compounds lead to the destabilization and subsequent degradation of MDM2. This reduction in MDM2 levels results in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2][3] FT671 is a non-covalent inhibitor that binds to a dynamic pocket near the catalytic center of USP7, sterically hindering the binding of ubiquitin.[3][4] this compound is described as a thienopyridine derivative that also acts as an allosteric inhibitor, binding to a similar pocket as FT671.[5]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and FT671, providing a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | IC50 | Kd | Reference(s) |
| This compound | USP7 | Not Specified | 0.5 nM | Not Reported | [2] |
| FT671 | USP7 Catalytic Domain | FRET-based enzymatic assay | 52 nM | 65 nM | [6][7] |
Table 2: Cellular Activity
| Compound | Cell Line | Cancer Type | IC50/CC50 | Reference(s) |
| This compound | M07e | Hematological | 0.2 µM (CC50) | [2] |
| OCI-AML5 | Hematological | 0.2 µM (CC50) | [2] | |
| MOLM13 | Hematological | 0.4 µM (CC50) | [2] | |
| MM.1S | Multiple Myeloma | 0.1 µM (CC50) | [2] | |
| SH-SY5Y | Neuroblastoma | 1.9 µM (CC50) | [2] | |
| CHP-134 | Neuroblastoma | 0.6 µM (CC50) | [2] | |
| NB-1 | Neuroblastoma | 0.5 µM (CC50) | [2] | |
| H526 | p53-mutant | 0.5 µM (CC50) | [2] | |
| LA-N-2 | p53-mutant | 0.2 µM (CC50) | [2] | |
| SK-N-DZ | p53-mutant | 0.2 µM (CC50) | [2] | |
| FT671 | MM.1S | Multiple Myeloma | 33 nM (IC50) | [3] |
| LNCaP | Prostate Cancer | 15.43 ± 3.49 µM (IC50) | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings.
Biochemical USP7 Inhibition Assay (FRET-based)
This assay is utilized to determine the direct inhibitory effect of the compounds on the enzymatic activity of USP7.
-
Principle : The assay measures the cleavage of a fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine 110). Upon cleavage by USP7, the fluorophore is released, leading to an increase in fluorescence.
-
Protocol Outline :
-
Recombinant human USP7 enzyme is incubated with varying concentrations of the test compound (FT671 or this compound) in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a plate reader.
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.[6]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cell lines.
-
Principle : The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.
-
Protocol Outline :
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72-120 hours).
-
The CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader, and IC50/CC50 values are calculated by fitting the data to a dose-response curve.[3][6]
-
Western Blotting for Protein Level Analysis
This technique is used to determine the effect of the inhibitors on the protein levels of key players in the USP7 signaling pathway, such as p53 and MDM2.
-
Protocol Outline :
-
Cancer cells are treated with the test compound for a specified duration.
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific to the target proteins (e.g., p53, MDM2) and a loading control (e.g., actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.[3][8]
-
Visualizations
USP7 Signaling Pathway and Inhibition
Caption: USP7 signaling pathway and the mechanism of action of its inhibitors.
General Experimental Workflow for USP7 Inhibitor Evaluation
Caption: A typical experimental workflow for the evaluation of USP7 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Confirming USP7 Target Engagement In Situ: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended target within a cell is a critical step in drug discovery. This guide provides an objective comparison of methods to confirm target engagement of USP7-797, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), with alternative approaches. Experimental data is presented to support the comparison, along with detailed protocols for key methodologies.
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in cancer progression, including the tumor suppressor p53 and its negative regulator MDM2. Inhibition of USP7 is a promising therapeutic strategy, and compounds like this compound have been developed to target this enzyme. This compound is an orally available and selective inhibitor with a reported IC50 of 0.5 nM in biochemical assays.[1] Its mechanism of action involves the reduction of MDM2 levels, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.[1]
Comparative Analysis of Target Engagement Methods
Several methods can be employed to confirm the direct binding of inhibitors like this compound to USP7 within a cellular context. The choice of method often depends on the specific experimental question, available resources, and desired throughput. Below is a comparison of three widely used techniques: biochemical assays, the Cellular Thermal Shift Assay (CETSA), and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Biochemical Deubiquitinase (DUB) Assay | Measures the enzymatic activity of purified USP7 in the presence of an inhibitor using a fluorogenic substrate (e.g., Ub-Rho110 or Ub-AMC). | High-throughput, quantitative (IC50 determination), directly measures enzymatic inhibition. | Lacks cellular context (no assessment of cell permeability or off-target effects in a complex proteome). | Fluorescence intensity. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after a heat challenge is quantified. | Confirms target engagement in a native cellular environment, label-free, applicable to endogenous proteins.[2] | Lower throughput than biochemical assays, indirect measure of binding, not all ligand binding events result in a significant thermal shift.[3] | Western Blot, ELISA, Mass Spectrometry. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a small molecule inhibitor to a NanoLuc® luciferase-tagged target protein in live cells.[4] | Live-cell measurement, quantitative (IC50 determination), high-throughput potential, can assess compound permeability and residence time.[4] | Requires genetic modification of cells to express the fusion protein, potential for steric hindrance from the tag. | Bioluminescence Resonance Energy Transfer (BRET) signal. |
Quantitative Data Summary for USP7 Inhibitors
The following table summarizes the reported potency of this compound and other commonly used USP7 inhibitors across different assay formats. This data is compiled from various sources and provides a basis for comparing their on-target activity.
| Inhibitor | Biochemical IC50 (USP7) | Cellular Activity (Cell Line) | Reference |
| This compound | 0.5 nM | CC50: 0.1 µM (MM.1S), 0.2 µM (MOLM13), 0.4 µM (OCI-AML5), 0.2 µM (H526), 0.5 µM (NB-1), 0.6 µM (CHP-134), 1.9 µM (SH-SY5Y) | [1] |
| P5091 | EC50: 4.2 µM | IC50: 20-40 µM (various cancer cell lines) | [5] |
| GNE-6776 | IC50: < 20 nM | EC50: ~100 nM (p53 accumulation) | [6] |
| FT671 | IC50: ~10 nM | EC50: ~50 nM (Cell viability) | [6][7] |
Signaling Pathway and Experimental Workflows
USP7-p53 Signaling Pathway
Inhibition of USP7 by compounds like this compound has a direct impact on the p53 signaling pathway. USP7 normally deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting USP7, MDM2 is degraded, leading to the accumulation and activation of p53, which can then initiate downstream cellular processes such as cell cycle arrest and apoptosis.[1][5]
Caption: USP7-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. The workflow involves treating cells with the inhibitor, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.
Caption: A generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Biochemical Deubiquitinase (DUB) Activity Assay (Ub-Rho110)
This protocol outlines a typical biochemical assay to determine the IC50 value of a USP7 inhibitor.
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine110 (Ub-Rho110) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
This compound and other test compounds
-
DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a solution of recombinant USP7 in assay buffer and add 10 µL to each well (final enzyme concentration is typically in the low nM range).
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of Ub-Rho110 substrate (final concentration is typically near the Km value).
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curve.
-
Plot the percentage of inhibition (relative to DMSO control) against the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the engagement of this compound with USP7 in intact cells.
Materials:
-
Cancer cell line expressing USP7 (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Thermal cycler or heating block
-
Centrifuge
-
Equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, antibodies against USP7 and a loading control like β-actin)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours in the incubator.
-
Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Analyze equal amounts of protein by Western Blot using an anti-USP7 antibody. Use an antibody against a loading control (e.g., β-actin) to ensure equal loading.
-
Data Analysis: Quantify the band intensities for USP7 at each temperature for both the treated and vehicle control samples. Plot the relative amount of soluble USP7 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, target engagement.
NanoBRET™ Target Engagement Assay
This protocol provides a general framework for a NanoBRET assay to quantify this compound binding in live cells. Specific tracer and vector concentrations may need optimization.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for USP7-NanoLuc® fusion protein
-
NanoBRET™ tracer for USP7
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding 96-well or 384-well plates
-
This compound
-
DMSO
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm for donor and >600nm for acceptor)
Procedure:
-
Transfection: Transfect HEK293 cells with the USP7-NanoLuc® expression vector using a suitable transfection reagent. Plate the transfected cells in a white assay plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM®. Add the compound dilutions to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the binding to reach equilibrium.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the donor (460nm) and acceptor (>600nm) luminescence signals within 10 minutes.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize the BRET ratios to the vehicle control. Plot the normalized BRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Current Advances in CETSA [frontiersin.org]
- 3. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Cross-Validation of USP7-797 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor USP7-797 with genetic models (siRNA knockdown and CRISPR/Cas9 knockout) for the validation of Ubiquitin-Specific Protease 7 (USP7) as a therapeutic target. Objectively assessing the concordance between pharmacological and genetic approaches is crucial for confirming that the observed cellular phenotypes are a direct result of USP7 inhibition.
Introduction to USP7 and its Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes. These include the DNA damage response, cell cycle progression, and apoptosis.[1] A key function of USP7 is the regulation of the p53 tumor suppressor pathway through its interaction with both p53 and its primary E3 ubiquitin ligase, MDM2.[1] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1] Consequently, inhibition of USP7 is a promising therapeutic strategy for various cancers.[2]
This compound is a potent and selective, orally available inhibitor of USP7 with an IC50 of 0.5 nmol/L.[3][4] It has been shown to reduce MDM2 levels, thereby increasing the stability and activity of p53, which leads to cell cycle arrest and apoptosis.[3][4] To ensure that the biological effects of this compound are a direct consequence of engaging USP7, it is imperative to compare its activity profile with that of highly specific genetic methods, such as siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of USP7.
Data Presentation: Quantitative Comparison
The following tables summarize representative quantitative data comparing the effects of this compound with USP7 genetic knockdown and knockout in a hypothetical cancer cell line (e.g., HCT116).
Table 1: Comparison of Biochemical and Cellular Potency
| Parameter | This compound | USP7 siRNA | USP7 Knockout |
| Target | USP7 enzymatic activity | USP7 mRNA | USP7 gene |
| IC50 (Enzymatic Assay) | ~0.5 nM[3][4] | Not Applicable | Not Applicable |
| Cell Viability (CC50) | ~0.2 - 1.9 µM (cell line dependent)[4] | Variable, dependent on knockdown efficiency | Complete growth inhibition/lethality in some cell lines |
| MDM2 Protein Levels | Significant decrease | Significant decrease | Abolished or significantly reduced |
| p53 Protein Levels | Significant increase | Significant increase | Significant increase |
Table 2: Effects on Cell Cycle Progression
| Parameter | This compound | USP7 siRNA | USP7 Knockout |
| G1 Phase Arrest | Increased cell population in G1 | Increased cell population in G1 | Pronounced G1 arrest |
| G2/M Phase Arrest | Cell type-dependent effects | Cell type-dependent effects | Cell type-dependent effects |
| Apoptosis Induction | Dose-dependent increase in apoptosis | Increased apoptosis | Significant increase in apoptosis |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of USP7 inhibition or depletion on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).
-
siRNA: Transfect cells with USP7-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Detection: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage of the control and determine the CC50 for this compound.
Western Blot Analysis
This technique is used to detect changes in the protein levels of USP7 and its key substrates.
-
Sample Preparation: Treat cells with this compound or transfect with USP7 siRNA as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP)
This assay is used to investigate the interaction between USP7 and its substrates, such as MDM2.
-
Cell Lysis: Lyse cells treated with this compound or a vehicle control in a non-denaturing Co-IP lysis buffer.[5]
-
Immunoprecipitation: Incubate the cell lysates with an anti-USP7 antibody or control IgG overnight at 4°C.[6] Add Protein A/G magnetic beads to pull down the antibody-protein complexes.[6]
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.[5]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[5]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against USP7 and MDM2.[6]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Treat cells with this compound or transfect with USP7 siRNA. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight.[3]
-
Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide (PI) and RNase A.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[3]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of USP7 Inhibitors for Anti-Tumor Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of USP7-797 and Other Leading USP7 Inhibitors
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key oncoproteins and tumor suppressors. Inhibition of USP7 offers a promising therapeutic strategy for a variety of cancers. This guide provides a detailed comparison of the anti-tumor activity of this compound against other well-characterized USP7 inhibitors: FT671, P5091, and P22077. The following sections present a comprehensive overview of their performance, supported by experimental data, to aid in the evaluation and selection of these compounds for research and development purposes.
Quantitative Comparison of Anti-Tumor Activity
The following tables summarize the in vitro and in vivo anti-tumor activities of this compound, FT671, P5091, and P22077, providing a clear comparison of their potency and efficacy across various cancer models.
In Vitro Cellular Activity
| Inhibitor | Cancer Type | Cell Line | IC50/CC50 (µM) | p53 Status | Reference |
| This compound | Hematological | M07e | 0.2 | Wild-Type | [1] |
| Hematological | OCI-AML5 | 0.2 | Wild-Type | [1] | |
| Hematological | MOLM13 | 0.4 | Wild-Type | [1] | |
| Hematological | MM.1S | 0.1 | Wild-Type | [1] | |
| Neuroblastoma | SH-SY5Y | 1.9 | Wild-Type | [1] | |
| Neuroblastoma | CHP-134 | 0.6 | Wild-Type | [1] | |
| Neuroblastoma | NB-1 | 0.5 | Wild-Type | [1] | |
| Small Cell Lung Cancer | H526 | 0.5 | Mutant | [1] | |
| Neuroblastoma | LA-N-2 | 0.2 | Mutant | [1] | |
| Neuroblastoma | SK-N-DZ | 0.2 | Mutant | [1] | |
| FT671 | Multiple Myeloma | MM.1S | 0.033 | Wild-Type | [2] |
| P5091 | Prostate Cancer | LNCaP | ~9.2 - 19.7 | Wild-Type | |
| Prostate Cancer | PC-3 | ~2.0 - 15.4 | Null | ||
| Prostate Cancer | 22Rv1 | ~6.0 | Wild-Type | ||
| P22077 | Cervical Cancer | HeLa | 15.92 | Wild-Type | [3] |
| Neuroblastoma | IMR-32 | Low µM range | Wild-Type | [4] | |
| Neuroblastoma | NGP | Low µM range | Wild-Type | [4] | |
| Neuroblastoma | CHLA-255 | Low µM range | Wild-Type | [4] | |
| Neuroblastoma | SH-SY5Y | Low µM range | Wild-Type | [4] |
In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| This compound | Multiple Myeloma (MM.1S xenograft) | Dose-dependent | Effective inhibition | Prolonged survival | [5] |
| Small Cell Lung Cancer (H526 xenograft) | 50 mg/kg, twice daily, oral | Inhibited tumor growth | Prolonged survival | [6] | |
| FT671 | Multiple Myeloma (MM.1S xenograft) | 100 mg/kg & 200 mg/kg, daily, oral | Significant dose-dependent inhibition | Not explicitly stated | [2][7] |
| P5091 | Multiple Myeloma (ARP-1 xenograft, p53 null) | 10 mg/kg, IV, twice weekly for 3 weeks | Inhibited tumor growth | Prolonged survival | |
| Colorectal Cancer (HCT116 xenograft) | Not specified | Suppressed tumor growth | Not explicitly stated | [8] | |
| Lewis Lung Carcinoma | 40 mg/kg | 73% reduction in tumor growth | Not explicitly stated | [9] | |
| P22077 | Neuroblastoma (orthotopic model) | Not specified | Significantly inhibited xenograft growth | Not explicitly stated | [4] |
| Cervical Cancer (HeLa xenograft) | Not specified | Significant antitumor activity | Not explicitly stated | [10][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of USP7 inhibitors on cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
USP7 inhibitors (this compound, FT671, P5091, P22077)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of the USP7 inhibitor in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
CCK-8 Reagent Addition:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Mouse Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of USP7 inhibitors in a subcutaneous mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
USP7 inhibitor and vehicle
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 1 x 10⁶ to 10 x 10⁶ cells) into the flank of each mouse.[14]
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Administer the USP7 inhibitor to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Administer the vehicle to the control group.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a specific size or after a predetermined treatment period.
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by USP7 inhibitors and a typical experimental workflow for their evaluation.
Caption: The USP7-p53/MDM2 Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Ubiquitin-Specific Protease 7 (USP7): A Pharmacophore-Guided Drug Repurposing and Physics-Based Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. syncsci.com [syncsci.com]
- 11. P22077 enhances the antitumor efficacy of Cisplatin and its mechanism | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
A Comparative Analysis of USP7 Inhibitors: USP7-797 vs. GNE-6640
In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target due to its critical role in regulating the stability of key oncoproteins and tumor suppressors. Among the numerous inhibitors developed, USP7-797 and GNE-6640 represent two distinct chemical scaffolds that effectively modulate USP7 activity. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies, and visual representations of their biological context and evaluation.
Executive Summary
Both this compound and GNE-6640 are potent, allosteric inhibitors of USP7 that function by preventing ubiquitin binding to the enzyme.[1][2] this compound exhibits exceptional biochemical potency with a sub-nanomolar IC50.[3][4] GNE-6640, while less potent in biochemical assays, demonstrates broad cellular activity across a wide range of cancer cell lines.[5][6] The primary mechanism of action for both inhibitors involves the destabilization of MDM2, leading to the stabilization and activation of the p53 tumor suppressor pathway.[3][5]
Data Presentation
The following tables summarize the available quantitative data for this compound and GNE-6640, facilitating a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency
| Compound | Target | IC50 | Reference |
| This compound | USP7 | 0.5 nM | [3] |
| GNE-6640 | Full-Length USP7 | 0.75 µM (750 nM) | [5][6] |
| USP7 Catalytic Domain | 0.43 µM (430 nM) | [5] | |
| Ub-MDM2 (in HCT116 cells) | 0.23 µM (230 nM) | [5][6] |
Table 2: Selectivity Profile
| Compound | Off-Target | IC50 | Reference |
| GNE-6640 | USP47 | 20.3 µM | [5] |
| USP5 | >200 µM | [6] | |
| This compound | Not explicitly quantified in the provided search results. |
Table 3: Cellular Activity (Cytotoxicity)
| Compound | Cell Line(s) | p53 Status | CC50/IC50 | Reference |
| This compound | M07e, OCI-AML5, MOLM13, MM.1S (hematological) | Wild-Type | 0.1 - 0.4 µM | [3] |
| SH-SY5Y, CHP-134, NB-1 (neuroblastoma) | Wild-Type | 0.5 - 1.9 µM | [3] | |
| H526, LA-N-2, SK-N-DZ (various) | Mutant | 0.2 - 0.5 µM | [3] | |
| GNE-6640 | 108 cell lines | Various | ≤ 10 µM | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Biochemical Assay: Ubiquitin-AMC Cleavage Assay
This assay quantifies the enzymatic activity of USP7 through the cleavage of a fluorogenic substrate.
-
Reagents and Materials:
-
Purified recombinant USP7 enzyme.
-
Fluorogenic substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM DTT, 0.01% Triton X-100, 0.05% BSA, pH 7.6.
-
Test compounds (this compound, GNE-6640) serially diluted in DMSO.
-
384-well, black, flat-bottom plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add 3 nM of USP7 enzyme to each well of the 384-well plate.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the wells and pre-incubate for 15 minutes at 27°C.[1]
-
Initiate the reaction by adding 80 nM of Ub-AMC substrate to each well.[1]
-
Immediately measure the increase in fluorescence intensity (excitation ~350-380 nm, emission ~440-460 nm) over time at 27°C.[7]
-
Calculate the reaction rates from the linear phase of the fluorescence curve.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Viability Assay: Resazurin-Based Assay
This assay assesses the impact of the inhibitors on cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds (this compound, GNE-6640) serially diluted in culture medium.
-
Resazurin-based cell viability reagent (e.g., alamarBlue™).
-
96-well, clear-bottom, black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[8]
-
Add the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C.[9]
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm).[8][9]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50/IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that confirms the direct binding of an inhibitor to its target protein within intact cells.
-
Reagents and Materials:
-
Intact cells.
-
Test compound.
-
PBS and lysis buffer with protease inhibitors.
-
Equipment for heat treatment (e.g., thermal cycler).
-
Centrifuge for separating soluble and aggregated proteins.
-
Reagents and equipment for Western blotting (SDS-PAGE, antibodies against USP7 and a loading control).
-
-
Procedure:
-
Treat intact cells with the test compound or vehicle control for a specified time.
-
Wash and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[10]
-
Lyse the cells (e.g., by freeze-thaw cycles).[10]
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.[10]
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble USP7 at each temperature by Western blotting.
-
Increased thermal stability of USP7 in the presence of the inhibitor confirms target engagement.
-
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
The role of USP7 in the p53-MDM2 signaling pathway.
A general workflow for the preclinical evaluation of USP7 inhibitors.
References
- 1. USP7 V517F mutation as a mechanism of inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating USP <797> and <800> for Safe Pharmaceutical Waste Disposal
For Immediate Release
[City, State] – December 8, 2025 – For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical waste is a critical component of laboratory safety and operational integrity. Adherence to the standards set forth by the United States Pharmacopeia (USP), particularly chapters <797> on sterile compounding and <800> on handling hazardous drugs, is paramount. This guide provides essential information on the proper disposal procedures for pharmaceutical waste, aligning with these key regulations to ensure the safety of personnel and the environment.
While USP <797> primarily focuses on maintaining the sterility of compounded preparations, it mandates that the disposal of all pharmaceutical waste, especially hazardous drug (HD) waste, must comply with all applicable federal and state regulations.[1][2] USP General Chapter <800> provides a more comprehensive framework for the safe handling of hazardous drugs throughout their entire lifecycle, including disposal.[3][4]
Key Principles of Pharmaceutical Waste Disposal
The cornerstone of a compliant pharmaceutical waste disposal program is the proper identification, segregation, and containment of different waste streams. All personnel involved in the handling and disposal of pharmaceutical waste must receive training on these procedures to protect themselves and the environment.[2][3]
Segregation of Waste Streams:
The initial and most critical step is the accurate segregation of pharmaceutical waste at the point of generation. Waste must be categorized based on its potential hazards. The two primary categories are:
-
Hazardous Pharmaceutical Waste: This category includes drugs that are classified as hazardous by the National Institute for Occupational Safety and Health (NIOSH). These drugs may be carcinogenic, teratogenic, reproductive toxins, or have other toxic properties.[5] This waste stream requires specific handling, labeling, and disposal methods in accordance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[5]
-
Non-Hazardous Pharmaceutical Waste: This includes pharmaceuticals that do not meet the criteria for hazardous waste. However, it is still crucial to manage this waste stream properly to prevent environmental contamination.
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling pharmaceutical waste, particularly hazardous drug waste. This includes, but is not limited to:
-
Chemotherapy-rated gloves
-
Gowns
-
Eye and face protection
Contaminated PPE should be disposed of as hazardous waste.[1][4]
Step-by-Step Disposal Procedures for Hazardous Pharmaceutical Waste
The following is a general, step-by-step guide for the disposal of hazardous pharmaceutical waste, synthesized from USP <800> guidelines and best practices. Facilities must also adhere to their specific institutional policies and local, state, and federal regulations.
-
Identification: At the point of generation, identify any pharmaceutical waste as hazardous based on the NIOSH list of antineoplastic and other hazardous drugs.[5]
-
Segregation: Immediately place the hazardous waste into a designated, properly labeled, leak-proof, and puncture-resistant container. These containers are typically color-coded (e.g., black for RCRA hazardous waste, yellow for trace chemotherapy waste) to distinguish them from other waste streams.
-
Labeling: Ensure the hazardous waste container is clearly labeled with the words "Hazardous Drug Waste" or "Chemotherapy Waste" and includes the appropriate hazard symbols.
-
Storage: Store the filled or partially filled waste containers in a secure, designated area with limited access. This area should be separate from non-hazardous waste storage.
-
Transport: When the container is full, it must be securely sealed for transport. Transportation within the facility should be done using a designated cart to minimize the risk of spills. Off-site transportation must be conducted by a licensed hazardous waste hauler.
-
Disposal: The final disposal of hazardous pharmaceutical waste must be carried out at a permitted hazardous waste treatment, storage, and disposal facility (TSDF), typically through incineration.[1]
-
Documentation: Maintain meticulous records of all hazardous waste generated, transported, and disposed of, in accordance with regulatory requirements.
Quantitative Data on Pharmaceutical Waste
The volume and nature of pharmaceutical waste can vary significantly depending on the facility and its operations. The following table presents a summary of data from a study on pharmaceutical waste generation, providing insights into the scale of this issue.
| Metric | Value | Source |
| Total Pharmaceutical Waste Collected (New Zealand, 2019) | 542 tonnes | Quantification and composition of pharmaceutical waste in New Zealand, 2022[6] |
| Increase in Hospital Pharmaceutical Waste (New Zealand, 2019-2020) | 83.8% | Quantification and composition of pharmaceutical waste in New Zealand, 2022[6] |
| Estimated RCRA Hazardous Pharmaceutical Waste in Healthcare Facilities | 5% to 10% of all pharmaceutical products | Stericycle, 2025[5] |
| Estimated Hazardous Pharmaceutical Waste Generation (U.S. Healthcare Facilities) | 14,000 tons annually | Pharmaceutical Waste Management Market Report, 2024 |
Experimental Protocol Example: Disposal of Trace Chemotherapy Waste
While specific protocols are institution-dependent, the following provides a synthesized methodology for the disposal of materials contaminated with trace amounts of chemotherapy drugs, a common scenario in research settings.
Objective: To safely and compliantly dispose of materials contaminated with trace amounts of hazardous chemotherapy drugs in a laboratory setting.
Materials:
-
Designated trace chemotherapy waste container (yellow, puncture-resistant)
-
Appropriate PPE (chemotherapy-rated gloves, gown, eye protection)
-
Sealable plastic bags
-
Hazardous waste labels
Procedure:
-
Don PPE: Before handling any contaminated materials, don the appropriate personal protective equipment.
-
Segregate at Source: Immediately upon generation, place all items contaminated with trace amounts of chemotherapy drugs (e.g., empty vials, syringes, IV bags, tubing, gloves, gowns) into the designated yellow trace chemotherapy waste container.
-
Contain Sharps: All sharps contaminated with trace chemotherapy drugs must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.
-
Seal and Label: Once the primary container is full, securely seal it. Ensure the container is clearly labeled as "Trace Chemotherapy Waste" and includes the date of closure.
-
Interim Storage: Store the sealed container in a designated, secure hazardous waste accumulation area.
-
Scheduled Pickup: Arrange for the collection of the waste by a licensed medical waste disposal vendor.
-
Documentation: Record the date, type of waste, and container volume in the facility's hazardous waste log.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the pharmaceutical waste disposal process, from the point of generation to final disposal.
References
Navigating USP 797: A Guide to Personal Protective Equipment (PPE) for Sterile Compounding
Ensuring the sterility and safety of compounded sterile preparations (CSPs) is paramount in pharmaceutical settings. The United States Pharmacopeia (USP) Chapter 797 provides the standards for preventing patient harm from contaminated or improperly formulated CSPs.[1] A critical component of these standards is the rigorous use of Personal Protective Equipment (PPE) by all personnel involved in the compounding process. This guide offers essential, step-by-step instructions for the correct application, use, and disposal of PPE to maintain a sterile environment and ensure compliance with USP 797.
I. Core Principles of PPE in Sterile Compounding
All individuals entering a sterile compounding area, regardless of their role, must adhere to strict hygiene and garbing requirements.[2] The primary goal is to minimize the introduction of microbial and particulate contamination from personnel into the controlled environment.[1] Facilities are required to establish and document their own standard operating procedures (SOPs) for garbing, which should be based on the specific layout of their cleanroom, particularly the location of sinks.[3]
II. Required Personal Protective Equipment
The minimum required PPE for sterile compounding includes:
-
Shoe Covers: Low-lint, disposable covers for shoes.[4]
-
Head and Facial Hair Covers: Low-lint, disposable covers for the head that encompass all hair and ears, as well as a cover for any facial hair.[4]
-
Face Mask: A dedicated face mask is required.[4]
-
Gown or Coveralls: A low-lint garment with sleeves that fit securely around the wrists and a closure at the neck.[4]
-
Sterile Gloves: Powder-free, sterile gloves are mandatory.[5]
For compounding hazardous drugs (HDs), personnel must adhere to the more stringent requirements outlined in USP Chapter 800, which typically includes the use of two pairs of chemotherapy gloves.[6]
III. Procedural Guide: Donning and Doffing of PPE
The sequence of donning PPE is designed to progress from the "dirtiest" to the "cleanest" items to minimize contamination.[5] The specific order may vary based on the location of the handwashing sink.
Step 1: Pre-Garbing Preparation
Before entering the ante-room or segregated compounding area (SCA), personnel must:
-
Remove personal outer garments.[1]
-
Remove all cosmetics, which can shed particles.[1]
-
Remove all jewelry from hands, wrists, and other visible areas.[1]
-
Wipe down eyeglasses if they will be worn in the cleanroom.[1]
Step 2: Donning PPE - A Step-by-Step Workflow
The following is a typical sequence for donning PPE. This process may be adjusted based on the facility's specific layout and SOPs.
-
Shoe Covers: Don shoe covers one at a time, stepping over the line of demarcation from the "dirty" to the "clean" side of the ante-room with each foot.[7]
-
Head and Beard Covers: Apply head and facial hair covers, ensuring all hair is contained.[1]
-
Face Mask: Securely fit a face mask.[1]
-
Hand Hygiene: Perform a thorough handwashing. This involves cleaning under the fingernails with a nail pick under warm running water, followed by washing hands and forearms up to the elbows with soap and water for at least 30 seconds.[1][8] Dry hands and forearms completely with low-lint disposable towels.[8]
-
Gown: Don a non-shedding gown, ensuring it is fully closed.[5]
-
Hand Sanitization: Apply an alcohol-based hand rub and allow hands to dry completely.[8]
-
Sterile Gloves: Don sterile gloves in a classified area or SCA.[4] Gloves should be regularly sanitized with sterile 70% isopropyl alcohol (IPA) during compounding and replaced immediately if any defects are detected.[5]
Step 3: Doffing and Disposal of PPE
Used PPE is considered contaminated and must be removed and disposed of properly to prevent the spread of contaminants.
-
Disposal: All disposable PPE worn when handling hazardous drugs is considered contaminated.[9] Place used PPE in the appropriate waste containers according to local, state, and federal regulations.[9]
-
Reusability: Most garb is intended for single use. However, gowns may be reused within the same shift if they are maintained in a classified area and are not visibly soiled.[4] Disposable PPE should not be reused.[9]
IV. Quantitative Guidelines for USP 797 Compliance
| Parameter | Requirement | Source |
| Hand Washing Duration | At least 30 seconds | [1][8] |
| Gloved Fingertip and Thumb Sampling | At least every 6 months after initial competency | [4] |
| Media-Fill Testing | At least every 12 months after initial competency | [8] |
| Sterile 70% IPA Application | Applied to gloves regularly during compounding | [5] |
V. Visual Workflow for Donning PPE
The following diagram illustrates a common workflow for the donning of personal protective equipment in a USP 797 compliant facility.
References
- 1. freece.com [freece.com]
- 2. ashp.org [ashp.org]
- 3. contecinc.com [contecinc.com]
- 4. uspnf.com [uspnf.com]
- 5. blog.gotopac.com [blog.gotopac.com]
- 6. USP 797 PPE Requirements / Patton Healthcare Consulting [pattonhc.com]
- 7. m.youtube.com [m.youtube.com]
- 8. aaaai.org [aaaai.org]
- 9. content.govdelivery.com [content.govdelivery.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
